molecular formula C26H43NO7S B15568087 Sulfoglycolithocholic acid CAS No. 15324-64-8; 64936-82-9

Sulfoglycolithocholic acid

Cat. No.: B15568087
CAS No.: 15324-64-8; 64936-82-9
M. Wt: 513.7 g/mol
InChI Key: FHXBAFXQVZOILS-OETIFKLTSA-N
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Description

Sulfoglycolithocholic acid is the 3-O-sulfo derivative of glycolithocholic acid. It is a steroid sulfate and a bile acid glycine conjugate. It is functionally related to a glycolithocholic acid. It is a conjugate acid of a sulfoglycolithocholate(2-) and a sulfoglycolithocholate anion.
This compound has been reported in Homo sapiens and Apis cerana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXBAFXQVZOILS-OETIFKLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfolithocholylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15324-64-8
Record name Glycolithocholic acid 3-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15324-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfolithocholylglycine
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Record name SULFOLITHOCHOLYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfolithocholylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Sulfoglycolithocholic Acid: Discovery, History, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoglycolithocholic acid, a sulfated and glycine-conjugated metabolite of the secondary bile acid lithocholic acid, represents a critical molecule in the detoxification and regulation of bile acid homeostasis. Historically recognized for its role in mitigating the hepatotoxicity of its parent compound, recent research has unveiled its immunomodulatory functions, particularly its interaction with the nuclear receptor RORγt. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It includes detailed protocols for its synthesis, isolation, and quantification, alongside a summary of its physicochemical properties and a depiction of its known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Bile acids, synthesized from cholesterol in the liver, are crucial for lipid digestion and absorption. However, their accumulation can lead to cellular damage and inflammation. The sulfation of bile acids is a key detoxification pathway that increases their water solubility and facilitates their elimination. This compound is the 3-O-sulfo derivative of glycolithocholic acid and is a prominent example of this detoxification process.[1][2] First identified in human bile, its formation significantly reduces the toxicity associated with lithocholic acid.[3] Beyond its detoxification role, this compound has emerged as a modulator of the immune system, specifically through its interaction with RORγt, a key transcription factor in the differentiation of Th17 cells.[4] This dual functionality has positioned this compound as a molecule of interest in both metabolic and inflammatory disease research.

Discovery and History

The discovery of sulfated bile acids dates back to the mid-20th century, with Palmer and Bolt first identifying sulfated lithocholate in human bile.[3] Subsequent studies confirmed that a significant fraction, between 41% and 75%, of endogenous lithocholate in bile exists in a sulfated form.[3] Early research focused on the synthesis of various sulfated lithocholic acid derivatives to study their physiological properties.[1][3] These studies established that sulfation is a primary mechanism for detoxifying lithocholic acid, a known hepatotoxin.[5] The development of analytical techniques, such as chromatography, was instrumental in separating and identifying these sulfated metabolites in biological samples.[6][7] More recently, the immunomodulatory role of sulfated bile acids has come into focus, with studies demonstrating the ability of lithocholic acid 3-sulfate to selectively inhibit Th17 cell differentiation by targeting RORγt.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, analysis, and use in experimental settings.

PropertyValueReference
Molecular Formula C26H43NO7S[1][2]
Molecular Weight 513.7 g/mol [1][2]
IUPAC Name 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid[1][2]
Physical Description Solid[2]
XLogP3-AA 5.2[1][2]
Monoisotopic Mass 513.27602388 Da[1][2]
Collision Cross Section 215.6 Ų ([M-H]⁻)[2]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the sulfation of glycolithocholic acid. A common method involves the use of a sulfur trioxide-amine complex.[3][8]

Materials:

Procedure:

  • Dissolve glycolithocholic acid in anhydrous pyridine (or dimethylformamide).[8]

  • Add the sulfur trioxide-pyridine complex to the solution in portions while stirring at a controlled temperature (e.g., -20°C).[4]

  • Allow the reaction to proceed for a specified time (e.g., 0.5-1 hour).[8]

  • Quench the reaction by adding a suitable solvent like methanol.

  • Purify the product by crystallization from methanol or ethanol as the diammonium salt by the addition of ammonium hydroxide.[3]

  • Confirm the structure and purity of the synthesized this compound using techniques such as infrared spectroscopy and mass spectrometry.[3]

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Glycolithocholic Acid D Dissolution in Pyridine A->D B Sulfur Trioxide-Pyridine Complex E Sulfation Reaction B->E C Anhydrous Pyridine C->D D->E F Quenching E->F G Crystallization F->G H Structural Confirmation G->H I This compound H->I

Caption: Workflow for the chemical synthesis of this compound.
Isolation from Biological Samples (Bile/Serum)

The isolation of this compound from complex biological matrices like bile or serum requires a multi-step process to separate it from other bile acids and interfering substances.[6][10]

Materials:

  • Bile or serum sample

  • Solid-phase extraction (SPE) cartridges (e.g., Amberlite XAD-7)[10]

  • Organic solvents (e.g., methanol, ethanol, ether)

  • Buffers for pH adjustment

  • Chromatography system (e.g., Sephadex LH-20 column, HPLC)[6]

Procedure:

  • Sample Pre-treatment: Acidify the biological sample to protonate the bile acids.

  • Solid-Phase Extraction (SPE): Apply the pre-treated sample to an SPE cartridge. Wash the cartridge with water to remove polar impurities. Elute the bile acids with an organic solvent like methanol.

  • Separation of Sulfated and Non-sulfated Bile Acids: The eluate from SPE can be further fractionated using column chromatography (e.g., Sephadex LH-20) to separate sulfated from non-sulfated bile acids.[6]

  • Purification: The fraction containing sulfated bile acids can be further purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][7]

G Isolation of this compound from Biological Samples A Biological Sample (Bile/Serum) B Sample Pre-treatment (Acidification) A->B C Solid-Phase Extraction (SPE) B->C D Separation of Sulfated & Non-sulfated Fractions C->D E Purification of Sulfated Fraction (HPLC/TLC) D->E F Isolated this compound E->F

Caption: Workflow for isolating this compound from biological samples.
Quantitative Analysis by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Instrumentation:

  • HPLC system with a reversed-phase column (e.g., C18)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Extract and purify this compound from the biological matrix as described in section 4.2.

  • Chromatographic Separation: Inject the purified sample into the HPLC system. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) to achieve separation on the C18 column.[11]

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound is [M-H]⁻ at m/z 512.3. A common product ion for quantification is the sulfate (B86663) fragment at m/z 97.0.[11]

  • Quantification: Generate a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Signaling Pathway

This compound has been identified as a modulator of the nuclear receptor RORγt, which is a master regulator of Th17 cell differentiation.[4] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.[4]

G This compound and RORγt Signaling SGLCA This compound RORgt RORγt SGLCA->RORgt Binds to & Inhibits Th17 Th17 Cell Differentiation RORgt->Th17 Promotes IL17 IL-17A Production Th17->IL17 Leads to Inflammation Inflammation IL17->Inflammation Contributes to

Caption: this compound inhibits RORγt, suppressing Th17 differentiation.

Conclusion

This compound, once primarily viewed through the lens of detoxification, is now appreciated for its more nuanced role in immune regulation. This technical guide has provided a detailed overview of its discovery, historical context, and the experimental methodologies crucial for its study. The provided protocols for synthesis, isolation, and quantification, along with the summary of its properties and signaling pathway involvement, are intended to equip researchers with the foundational knowledge required to further investigate the therapeutic potential of this intriguing bile acid metabolite. Future research will likely continue to unravel the complex interplay between sulfated bile acids, gut microbiota, and host immunity, with this compound at the forefront of these investigations.

References

The Role of Sulfoglycolithocholic Acid in Liver Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoglycolithocholic acid (SGLCA), a sulfated and glycine-conjugated metabolite of the secondary bile acid lithocholic acid (LCA), plays a pivotal role in hepatic metabolism, primarily as a detoxification product. This technical guide provides an in-depth exploration of the synthesis, metabolic fate, and signaling functions of SGLCA within the liver. We will delve into the enzymatic processes governing its formation, its involvement in cholestatic liver diseases, and its interactions with key nuclear receptors. This guide also presents quantitative data on SGLCA levels in various physiological and pathological states, detailed experimental protocols for its analysis, and visual representations of its metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. However, some bile acids, particularly the secondary bile acid lithocholic acid (LCA), can be hepatotoxic at high concentrations. The liver has evolved sophisticated detoxification mechanisms to mitigate this toxicity, with sulfation being a key pathway. This compound (SGLCA) is the end product of the detoxification of glycolithocholic acid (GLCA), the glycine (B1666218) conjugate of LCA. This sulfation step, primarily catalyzed by sulfotransferase 2A1 (SULT2A1), significantly increases the hydrophilicity of the molecule, facilitating its elimination and reducing its toxic potential.[1][2] Understanding the dynamics of SGLCA metabolism is therefore critical for elucidating the pathophysiology of cholestatic liver diseases and for the development of novel therapeutic strategies.

Synthesis and Metabolism of this compound

The formation of SGLCA is a multi-step process that begins in the gut and is completed in the liver.

Step 1: Formation of Lithocholic Acid (LCA) in the Intestine Primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol. In the intestine, gut microbiota dehydroxylate CDCA at the 7α-position to form the secondary bile acid, LCA.[3]

Step 2: Conjugation of LCA in the Liver LCA is absorbed from the intestine and transported to the liver. In hepatocytes, it is conjugated with the amino acid glycine to form glycolithocholic acid (GLCA).

Step 3: Sulfation of GLCA in the Liver The final and critical detoxification step is the sulfation of GLCA at the 3α-hydroxyl position to form SGLCA. This reaction is catalyzed by the enzyme sulfotransferase 2A1 (SULT2A1), which utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor.[2][4]

The sulfation of GLCA dramatically alters its physicochemical properties, rendering it more water-soluble and less able to traverse cell membranes, thus preventing its accumulation in hepatocytes and promoting its excretion in bile and urine.[1]

Metabolic Pathway of this compound Formation

cluster_gut Intestinal Lumen cluster_liver Hepatocyte Chenodeoxycholic Acid Chenodeoxycholic Acid Lithocholic Acid Lithocholic Acid Chenodeoxycholic Acid->Lithocholic Acid Gut Microbiota (7α-dehydroxylation) Glycolithocholic Acid Glycolithocholic Acid Lithocholic Acid->Glycolithocholic Acid Glycine Conjugation This compound This compound Glycolithocholic Acid->this compound Sulfation (SULT2A1)

Caption: Metabolic pathway of this compound formation.

Role in Liver Physiology and Pathophysiology

The primary role of SGLCA formation is the detoxification of its toxic precursor, LCA. Elevated levels of LCA are associated with cholestasis, a condition characterized by impaired bile flow, which can lead to liver damage.[3] The sulfation of GLCA to SGLCA is a protective mechanism that is upregulated in response to high concentrations of LCA.[3]

In various cholestatic liver diseases, the profile of bile acids is significantly altered. While the formation of SGLCA is a detoxification pathway, its accumulation in serum can be an indicator of underlying hepatobiliary dysfunction.

Signaling Pathways

While the direct signaling roles of SGLCA are not as extensively studied as its precursor LCA, it is understood that the metabolic shift towards sulfation is influenced by nuclear receptor signaling. The farnesoid X receptor (FXR) is a key regulator of bile acid homeostasis. Interestingly, while LCA is an antagonist of FXR, its detoxification to the less harmful SGLCA is a critical protective response.[5]

The Takeda G-protein-coupled receptor 5 (TGR5) is another important bile acid receptor. LCA is a potent agonist of TGR5.[6] The sulfation of LCA to SGLCA likely reduces its ability to activate TGR5, thereby modulating the downstream signaling pathways involved in inflammation and energy metabolism.

Simplified Overview of LCA/SGLCA-Related Signaling

cluster_signaling Hepatocyte Signaling LCA Lithocholic Acid SGLCA This compound LCA->SGLCA Detoxification FXR FXR LCA->FXR Antagonist TGR5 TGR5 LCA->TGR5 Agonist SULT2A1 SULT2A1 Expression FXR->SULT2A1 Upregulation (indirect) Inflammation Inflammatory Response TGR5->Inflammation Modulation start Serum/Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile + Internal Standard) start->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

References

Sulfoglycolithocholic Acid: A Comprehensive Technical Guide on its Role as a Secondary Bile Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoglycolithocholic acid (S-GLLCA), a sulfated and glycine-conjugated derivative of the secondary bile acid lithocholic acid, is an important molecule in the enterohepatic circulation. Formed in the liver, S-GLLCA represents a detoxification product of the potentially toxic lithocholic acid. Its increased hydrophilicity facilitates its excretion, thereby mitigating the cholestatic and hepatotoxic effects of its unconjugated precursor. Beyond its role in detoxification, S-GLLCA is emerging as a signaling molecule, interacting with key bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). This technical guide provides an in-depth overview of the synthesis, metabolism, and physiological functions of S-GLLCA, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in the fields of gastroenterology, hepatology, and pharmacology, as well as for professionals involved in drug development targeting bile acid signaling pathways.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. Primary bile acids, cholic acid and chenodeoxycholic acid, are conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the bile. In the intestine, they are metabolized by the gut microbiota to form secondary bile acids, primarily deoxycholic acid and lithocholic acid (LCA). LCA is known for its potential hepatotoxicity and cholestatic properties. To counteract this, the liver metabolizes LCA into more water-soluble and less toxic forms, including this compound (S-GLLCA), also known as sulfolithocholylglycine (SLCG)[1]. This sulfation and glycine conjugation significantly increases its renal clearance[1].

This guide will delve into the biochemical and physiological aspects of S-GLLCA, providing a detailed examination of its properties and biological activities.

Physicochemical and Biochemical Properties

S-GLLCA is characterized by the addition of a sulfate (B86663) group at the C-3 position and a glycine conjugate at the C-24 position of the lithocholic acid steroid nucleus. These modifications drastically alter its physicochemical properties, rendering it more hydrophilic and facilitating its elimination.

Data Presentation

The following tables summarize the available quantitative data for S-GLLCA and related compounds.

Parameter Value Organism/System Reference
Fasting Serum Concentration of SLCG (Normal Controls) 16.61 ± 12.84 ng/100mlHuman[2]
Postprandial Serum Concentration of SLCG (Normal Controls) 21.95 ± 15.9 ng/100mlHuman[2]
Fasting Serum 3α-sulfated bile acids (Healthy Subjects) 0.9 ± 0.1 µmol/liter (Range: Undetectable - 1.9 µmol/liter)Human[3]
Enzyme Substrate Apparent Km Organism/System Reference
Sulfotransferase 2A1 (SULT2A1)Glycolithocholic Acid (GLCA)≤1 µMHuman liver cytosol[4]
Receptor Ligand EC50 / IC50 Assay Type Reference
TGR5Lithocholic Acid (LCA)0.53 µMcAMP formation assay[1][4]
TGR5Taurolithocholic Acid (TLCA)0.33 µMcAMP formation assay[1]
FXRLithocholic Acid (LCA)IC50 of 1 µM (antagonist activity)Co-activator association assay[3]
TGR5This compound (S-GLLCA)Not explicitly reported
FXRThis compound (S-GLLCA)Not explicitly reported

Experimental Protocols

This section provides detailed methodologies for the synthesis of S-GLLCA, its quantification in biological samples, and assays to study its interaction with key receptors.

Synthesis of this compound (S-GLLCA)

This protocol is adapted from a method for the synthesis of sulfated bile acids[5].

Materials:

  • Glycolithocholic acid (GLCA)

  • Sulfur trioxide-triethylamine complex

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758)

  • Methanol

  • Diethyl ether

  • Sodium bicarbonate solution, saturated

  • Sodium sulfate, anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve glycolithocholic acid in anhydrous dimethylformamide.

  • Add sulfur trioxide-triethylamine complex to the solution in a dropwise manner while stirring at room temperature. The molar ratio of the complex to GLCA should be approximately 1.2:1.

  • Allow the reaction to proceed for 30-60 minutes at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous phase with dichloromethane.

  • Discard the organic phase. Acidify the aqueous phase with 1N HCl to a pH of approximately 2-3.

  • Extract the acidified aqueous phase with dichloromethane multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude S-GLLCA by silica gel column chromatography using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v) to yield the pure product.

  • Confirm the identity and purity of the synthesized S-GLLCA using techniques such as NMR and mass spectrometry.

Quantification of S-GLLCA in Serum by LC-MS/MS

This protocol is a representative method based on published procedures for the analysis of bile acids in biological fluids.

Materials:

  • Serum sample

  • Internal standard (IS) (e.g., d4-labeled S-GLLCA)

  • Acetonitrile (B52724), LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate, LC-MS grade

  • Water, LC-MS grade

  • C18 solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

      • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

      • Gradient: A suitable gradient to separate S-GLLCA from other bile acids (e.g., start with 95% A, ramp to 50% A over 10 minutes, then to 5% A, hold, and return to initial conditions).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the specific precursor-to-product ion transitions for S-GLLCA and its internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of S-GLLCA spiked into a surrogate matrix (e.g., charcoal-stripped serum).

    • Calculate the concentration of S-GLLCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

TGR5 Activation Assay (Reporter Gene Assay)

This protocol describes a typical reporter gene assay to assess the activation of TGR5 by S-GLLCA.

Materials:

  • HEK293 cells (or other suitable cell line)

  • TGR5 expression plasmid

  • CRE-luciferase reporter plasmid (containing cAMP response elements)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • S-GLLCA

  • Positive control (e.g., Lithocholic acid or a known synthetic TGR5 agonist)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of S-GLLCA and the positive control in serum-free medium.

    • Remove the culture medium from the cells and replace it with the medium containing the test compounds.

    • Incubate the cells for 6-24 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's protocol.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., cells treated with vehicle only).

    • Plot the normalized luciferase activity against the concentration of S-GLLCA to generate a dose-response curve and determine the EC50 value.

FXR Activation Assay (Luciferase Reporter Assay)

This protocol outlines a luciferase reporter assay to evaluate the effect of S-GLLCA on FXR activation.

Materials:

  • HepG2 cells (or other suitable cell line expressing FXR)

  • FXR expression plasmid (optional, if endogenous expression is low)

  • FXRE-luciferase reporter plasmid (containing FXR response elements)

  • Transfection reagent

  • Cell culture medium

  • S-GLLCA

  • Positive control (e.g., GW4064 or CDCA)

  • FXR antagonist (optional, for antagonist assays)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Transfection:

    • Transfect HepG2 cells with the FXRE-luciferase reporter plasmid (and FXR expression plasmid if needed).

    • Plate the transfected cells in a 96-well plate and allow them to recover.

  • Compound Treatment:

    • Prepare serial dilutions of S-GLLCA, the positive control agonist, and any antagonist.

    • For agonist testing, treat the cells with different concentrations of S-GLLCA.

    • For antagonist testing, pre-incubate the cells with S-GLLCA before adding a fixed concentration of a known FXR agonist.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Perform the luciferase assay as described for the TGR5 assay.

  • Data Analysis:

    • For agonist activity, generate a dose-response curve and calculate the EC50.

    • For antagonist activity, determine the IC50 value by plotting the inhibition of the agonist-induced luciferase activity against the concentration of S-GLLCA.

Signaling Pathways

S-GLLCA, as a bile acid, is expected to interact with key bile acid-responsive signaling pathways, primarily through the TGR5 and FXR receptors.

TGR5 Signaling Pathway

TGR5 is a G protein-coupled receptor that, upon activation by bile acids, initiates a signaling cascade involving the production of cyclic AMP (cAMP).

TGR5_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S-GLLCA S-GLLCA TGR5 TGR5 S-GLLCA->TGR5 Binds Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates ERK ERK1/2 PKA->ERK CREB CREB PKA->CREB AKT AKT EPAC->AKT Gene Gene Transcription ERK->Gene AKT->Gene CREB->Gene

Caption: TGR5 signaling cascade initiated by S-GLLCA.

FXR Signaling Pathway

FXR is a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding to bile acids, it forms a heterodimer with the retinoid X receptor (RXR) and regulates the expression of target genes involved in bile acid homeostasis.

FXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S-GLLCA S-GLLCA FXR FXR S-GLLCA->FXR Binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to TargetGenes Target Gene Expression (SHP, FGF19, BSEP, OSTα/β) FXRE->TargetGenes Regulates

Caption: FXR-mediated gene regulation by S-GLLCA.

Experimental Workflow for Studying S-GLLCA Signaling

The following diagram illustrates a typical workflow for investigating the effects of S-GLLCA on a specific signaling pathway.

Experimental_Workflow cluster_workflow Experimental Workflow start Synthesize and Purify S-GLLCA cell_culture Culture Target Cells (e.g., HepG2, HEK293) start->cell_culture treatment Treat cells with varying concentrations of S-GLLCA cell_culture->treatment reporter_assay Perform Reporter Assay (e.g., Luciferase) treatment->reporter_assay western_blot Western Blot for Phosphorylated Proteins treatment->western_blot qpcr qPCR for Target Gene Expression treatment->qpcr data_analysis Data Analysis and Interpretation reporter_assay->data_analysis western_blot->data_analysis qpcr->data_analysis end Conclusion data_analysis->end

References

Sulfoglycolithocholic Acid and Gut Microbiome Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoglycolithocholic acid (S-GLCA), a tertiary bile acid, stands at the crossroads of host and microbial metabolism, with emerging significance in immunomodulation. This technical guide provides an in-depth exploration of the intricate interactions between S-GLCA and the gut microbiome. It details the collaborative biosynthesis of S-GLCA, the enzymatic machinery of the gut microbiota that metabolizes it, and its subsequent impact on host immune signaling pathways, with a particular focus on T helper 17 (Th17) cells. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in the fields of immunology, microbiology, and drug development.

Introduction

The gut microbiome plays a pivotal role in human health and disease, in part through its profound influence on bile acid metabolism. Bile acids, once considered mere digestive surfactants, are now recognized as critical signaling molecules that regulate a wide array of host physiological processes, including immune responses. Among the vast and complex pool of bile acid species, sulfated bile acids are emerging as key players in the host-gut microbe dialogue. This compound (S-GLCA) is a prominent member of this class, representing a detoxification product of the potent secondary bile acid, lithocholic acid (LCA). The formation and degradation of S-GLCA are exclusively dependent on the interplay between host and microbial enzymes, making it a unique biomarker of this symbiotic relationship. Recent evidence suggests that S-GLCA and its precursors may exert significant immunomodulatory effects, particularly on the differentiation and function of Th17 cells, which are critically involved in autoimmune and inflammatory diseases. This guide aims to provide a detailed technical overview of the current understanding of S-GLCA-microbiome interactions, offering a foundation for future research and therapeutic development.

Biosynthesis and Metabolism of this compound

The generation of S-GLCA is a multi-step process that highlights the collaborative metabolism between the host and the gut microbiota.

Host-Microbe Co-metabolism

The biosynthesis of S-GLCA begins with a primary bile acid synthesized in the host liver, which is then modified by the gut microbiota into a toxic secondary bile acid, and finally detoxified by the host through sulfation and amino acid conjugation.

  • Primary Bile Acid Synthesis (Host): In human hepatocytes, cholesterol is converted into the primary bile acid, chenodeoxycholic acid (CDCA). CDCA is then conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the small intestine.

  • Secondary Bile Acid Formation (Gut Microbiota): In the colon, gut bacteria, notably species from the Clostridium genus, deconjugate and then dehydroxylate CDCA at the 7α-position to form the hydrophobic and potentially toxic secondary bile acid, lithocholic acid (LCA)[1].

  • Sulfation and Glycine Conjugation (Host): LCA is absorbed from the colon and transported to the liver via the portal vein. In the hepatocytes, LCA undergoes sulfation at the 3-hydroxy position, a reaction catalyzed by the sulfotransferase enzyme SULT2A1[2][3]. This sulfated intermediate is then conjugated with glycine to form this compound (S-GLCA)[4]. Sulfation significantly increases the water solubility of LCA, thereby facilitating its detoxification and excretion[1].

Gut Microbial Desulfation

The sulfated nature of S-GLCA does not render it inert to further microbial metabolism. Certain members of the gut microbiota possess sulfatases that can cleave the sulfate (B86663) group, thereby reversing the host's detoxification effort. This desulfation activity has been attributed to genera such as Clostridium, Peptococcus, Fusobacterium, and Pseudomonas. The removal of the sulfate group from S-GLCA would regenerate glycolithocholic acid, and subsequent deconjugation could yield the pro-inflammatory LCA. The specific microbial enzymes responsible for S-GLCA desulfation are an active area of research.

Quantitative Data on Sulfated Bile Acids

The concentration of S-GLCA and other sulfated bile acids in biological matrices is a critical readout of the host-microbiome metabolic state and can be altered in disease. While specific quantitative data for S-GLCA is not extensively reported across various conditions, the following table summarizes the general findings regarding sulfated bile acids in inflammatory bowel disease (IBD).

Biological MatrixConditionChange in Sulfated Bile AcidsReference
FecesInflammatory Bowel Disease (IBD)Elevated
Intestinal LumenInflammatory Bowel Disease (IBD)Elevated

Table 1: Alterations in Sulfated Bile Acid Levels in Disease.

Experimental Protocols

Investigating the intricate relationship between S-GLCA and the gut microbiome requires a combination of microbiological, analytical, and immunological techniques.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of S-GLCA in fecal and serum samples.

Objective: To accurately measure the concentration of S-GLCA in biological samples.

Materials:

  • Fecal or serum samples

  • Internal standard (e.g., deuterated S-GLCA)

  • Methanol, acetonitrile (B52724), water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297), acetic acid

  • Solid Phase Extraction (SPE) cartridges

  • Ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation (Feces):

    • Lyophilize and weigh a portion of the fecal sample.

    • Homogenize the sample in a suitable extraction solvent (e.g., 80% methanol) containing the internal standard.

    • Centrifuge to pellet solid debris.

    • Collect the supernatant and perform Solid Phase Extraction (SPE) for cleanup and enrichment of bile acids.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Sample Preparation (Serum):

    • Thaw serum samples on ice.

    • Precipitate proteins by adding three volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase typically consists of an aqueous component (e.g., water with ammonium acetate and acetic acid) and an organic component (e.g., acetonitrile/methanol mixture). A gradient elution is employed to separate the bile acids.

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for S-GLCA and the internal standard must be optimized.

Data Analysis:

  • Construct a calibration curve using known concentrations of S-GLCA standard.

  • Calculate the concentration of S-GLCA in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve.

In Vitro Co-culture of Gut Microbiota and Immune Cells

This protocol outlines a method to study the direct effect of S-GLCA-producing or -metabolizing bacteria on T cell differentiation.

Objective: To determine how gut bacteria that modify S-GLCA influence Th17 cell differentiation.

Materials:

  • Anaerobic chamber

  • Bacterial culture media (e.g., Gifu Anaerobic Medium)

  • Specific bacterial strains (e.g., a 7α-dehydroxylating Clostridium species)

  • Human or mouse peripheral blood mononuclear cells (PBMCs) or naive CD4+ T cells

  • Cell culture medium (e.g., RPMI-1640)

  • Cytokines for Th17 differentiation (e.g., TGF-β, IL-6, IL-23, IL-1β)

  • S-GLCA

  • Flow cytometer and antibodies for Th17 markers (e.g., anti-CD4, anti-IL-17A, anti-RORγt)

Procedure:

  • Bacterial Culture: Culture the selected bacterial strain under anaerobic conditions to the desired growth phase.

  • Preparation of Bacterial Supernatant: Centrifuge the bacterial culture and filter-sterilize the supernatant. The supernatant will contain bacterial metabolites, including any enzymes that may modify S-GLCA.

  • T Cell Differentiation:

    • Isolate naive CD4+ T cells from PBMCs.

    • Culture the T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

    • Add the Th17 polarizing cytokine cocktail.

    • Treat the cells with different conditions:

      • Control (no treatment)

      • S-GLCA alone

      • Bacterial supernatant alone

      • S-GLCA pre-incubated with the bacterial supernatant

  • Flow Cytometry Analysis:

    • After 3-5 days of culture, restimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Stain the cells for surface markers (CD4), followed by intracellular staining for IL-17A and the transcription factor RORγt.

    • Analyze the percentage of CD4+IL-17A+ and CD4+RORγt+ cells by flow cytometry.

Signaling Pathways and Logical Relationships

The immunomodulatory effects of S-GLCA and its precursor, LCA, are mediated through specific signaling pathways in immune cells.

S-GLCA Biosynthesis and Metabolism Pathway

The following diagram illustrates the key steps in the formation and microbial degradation of S-GLCA.

S_GLCA_Biosynthesis cluster_host Host (Liver) cluster_gut Gut Lumen Cholesterol Cholesterol CDCA Chenodeoxycholic Acid (CDCA) (Primary Bile Acid) Cholesterol->CDCA Host Liver Enzymes LCA Lithocholic Acid (LCA) (Secondary Bile Acid) CDCA->LCA Gut Microbiota (7α-dehydroxylation) S_LCA Sulfated Lithocholic Acid LCA->S_LCA Host Liver Enzyme (SULT2A1) (Sulfation) S_GLCA This compound (S-GLCA) S_LCA->S_GLCA Host Liver Enzyme (Glycine Conjugation) Glycolithocholic_acid Glycolithocholic Acid S_GLCA->Glycolithocholic_acid Gut Microbiota (Desulfation) Glycolithocholic_acid->LCA Gut Microbiota (Deconjugation) inv1 inv2

Caption: Biosynthesis and metabolism of S-GLCA.

Proposed Signaling Pathway for S-GLCA-mediated Th17 Inhibition

Based on evidence from LCA and synthetic sulfated LCA derivatives, the following pathway is proposed for the immunomodulatory action of S-GLCA.

Th17_Inhibition S_GLCA This compound (S-GLCA) RORgt RORγt S_GLCA->RORgt Binds to and inhibits Th17_Cell Th17 Cell RORgt->Th17_Cell Master Regulator Naive_T_Cell Naive CD4+ T Cell Naive_T_Cell->Th17_Cell Differentiation IL17 IL-17 Production Th17_Cell->IL17 Produces Inflammation Inflammation IL17->Inflammation Promotes TGFb_IL6 TGF-β, IL-6 TGFb_IL6->Naive_T_Cell Differentiation Signal

Caption: Proposed inhibition of Th17 differentiation by S-GLCA.

Experimental Workflow for Investigating S-GLCA Effects

The logical flow of experiments to elucidate the role of S-GLCA in gut-immune interactions is depicted below.

Experimental_Workflow start Hypothesis: S-GLCA modulates immunity quantification Quantify S-GLCA in health vs. disease cohorts start->quantification microbiome_analysis Correlate S-GLCA levels with gut microbiome composition (16S rRNA/Metagenomics) start->microbiome_analysis invitro_Tcell In vitro T cell differentiation assays with S-GLCA and bacterial metabolites quantification->invitro_Tcell isolation Isolate bacterial strains that metabolize S-GLCA microbiome_analysis->isolation isolation->invitro_Tcell animal_model In vivo administration of S-GLCA or S-GLCA-metabolizing bacteria in a model of colitis invitro_Tcell->animal_model mechanism Mechanistic studies: Receptor binding, signaling pathway analysis animal_model->mechanism conclusion Conclusion on the immunomodulatory role of S-GLCA mechanism->conclusion

Caption: Experimental workflow for S-GLCA research.

Conclusion and Future Directions

This compound is a key metabolite at the interface of host and gut microbial metabolism. Its biosynthesis is entirely dependent on this inter-kingdom collaboration, and its concentration in the gut is dynamically regulated by both host sulfation and microbial desulfation. Emerging evidence strongly suggests that S-GLCA and its metabolic precursors are not merely inert detoxification products but are active participants in immune regulation, particularly in the modulation of Th17 cell-mediated inflammation.

Future research should focus on several key areas:

  • Identification of Specific Microbial Enzymes: The specific sulfatases from gut bacteria that act on S-GLCA need to be identified and characterized. This will allow for a more precise understanding of how the microbiome regulates the levels of this and other sulfated bile acids.

  • Elucidation of a Definitive Signaling Pathway: While there are strong indications, the precise molecular mechanism by which S-GLCA exerts its effects on Th17 cells and other immune cells needs to be definitively established. This includes identifying its primary cellular receptors and downstream signaling cascades.

  • Therapeutic Potential: The immunomodulatory properties of S-GLCA suggest its potential as a therapeutic agent for inflammatory and autoimmune diseases. Further preclinical and clinical studies are warranted to explore this possibility. This could involve the direct administration of S-GLCA or the modulation of the gut microbiome to favor its production.

References

Natural occurrence of Sulfoglycolithocholic acid in mammals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Sulfoglycolithocholic Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (S-GLCA) is a sulfated, glycine-conjugated secondary bile acid. As a metabolite of the potent cholestatic agent lithocholic acid (LCA), S-GLCA is involved in the detoxification and elimination of this toxic bile acid. The formation of S-GLCA is a critical step in mitigating the hepatotoxicity of LCA. This technical guide provides a comprehensive overview of the natural occurrence of S-GLCA in mammals, its biosynthesis, metabolism, and its role in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the complex role of bile acids in health and disease.

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play crucial roles in lipid digestion and absorption, as well as in regulating their own synthesis and transport. Beyond their digestive functions, bile acids have emerged as important signaling molecules that modulate a variety of metabolic pathways through interactions with nuclear receptors and G-protein coupled receptors.

Lithocholic acid (LCA) is a hydrophobic secondary bile acid produced by the gut microbiota. High concentrations of LCA are known to be hepatotoxic and have been implicated in the pathogenesis of cholestatic liver diseases. Mammalian organisms have evolved detoxification pathways to mitigate the harmful effects of LCA. One of the primary detoxification mechanisms is the sulfation of LCA and its conjugates. This compound (S-GLCA) is the sulfated form of glycolithocholic acid, a glycine (B1666218) conjugate of LCA. The addition of a sulfate (B86663) group increases the water solubility of the molecule, facilitating its excretion and reducing its toxicity.

This guide will delve into the natural occurrence of S-GLCA in mammals, presenting available quantitative data. It will further explore the enzymatic pathways responsible for its biosynthesis and metabolism. Detailed experimental protocols for the quantification of S-GLCA are provided, along with a discussion of its known and potential signaling roles.

Natural Occurrence and Quantitative Data

This compound has been identified in various biological fluids and tissues of mammals, including humans, rats, and mice. However, specific quantitative data for S-GLCA is limited in the scientific literature. The table below summarizes the available data for total lithocholic acid (which includes sulfated forms like S-GLCA) and related compounds.

MammalTissue/BiofluidAnalyteConcentrationCitation
HumanSerum (fasting, healthy)Total Lithocholic Acid (non-sulfated and sulfated)0.166 µg/mL[1]
HumanSerum (fasting, healthy)Sulfolithocholylglycine (SLCG)16.61 ± 12.84 ng/100ml[2]
HumanLiver (perilesional tissue)Lithocholic Acid (LCA)1.5 ± 0.2 nmol/g[3]
MouseSerumTotal Bile Acids (in a high-fat diet model)0.64 nmol/mL[4]
RatLiverNot specifiedPerfusion with sulfated lithocholic acid derivatives showed no tissue alteration, suggesting effective detoxification.[5]

Biosynthesis and Metabolism

The formation of this compound is a multi-step process involving both host and microbial enzymes. The pathway begins with the microbial conversion of the primary bile acid chenodeoxycholic acid (CDCA) into lithocholic acid (LCA) in the intestine.

This compound Biosynthesis and Metabolism Biosynthesis and Metabolism of this compound CDCA Chenodeoxycholic Acid (CDCA) (Primary Bile Acid) LCA Lithocholic Acid (LCA) (Secondary Bile Acid) CDCA->LCA Gut Microbiota (7α-dehydroxylation) GLCA Glycolithocholic Acid (GLCA) LCA->GLCA Hepatocyte (Glycine Conjugation) SGLCA This compound (S-GLCA) GLCA->SGLCA Hepatocyte (Sulfation by SULT2A1) Excretion Biliary and Urinary Excretion SGLCA->Excretion

Biosynthesis and metabolism of S-GLCA.

In the liver, LCA undergoes conjugation with glycine to form glycolithocholic acid (GLCA). This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). Subsequently, GLCA is sulfated at the 3-hydroxy position by the sulfotransferase enzyme SULT2A1 to form S-GLCA. This sulfation step is a critical detoxification process, as it significantly increases the hydrophilicity of the molecule, thereby facilitating its elimination from the body via bile and urine.

Experimental Protocols

Extraction of this compound from Serum

This protocol is based on solid-phase extraction (SPE) methods commonly used for sulfated bile acids.

Materials:

  • Oasis HLB SPE cartridges (1 cc/10 mg)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Triethylamine (B128534) sulfate (0.5 M, pH 7)

  • Serum sample

  • Internal standard (e.g., d4-Glycolithocholic acid sulfate)

Procedure:

  • Sample Preparation: To 100 µL of serum, add the internal standard. Dilute the sample with one volume of 0.5 M triethylamine sulfate (pH 7).

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the prepared serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute the sulfated bile acids with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Quantification of this compound by UPLC-MS/MS

This method is adapted from a validated protocol for the quantification of lithocholic acid sulfation.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • S-GLCA: 455.3 → 97.0

    • Internal Standard (d4-GLCA sulfate): 459.3 → 97.0 (hypothetical, to be optimized)

  • Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

UPLC_MSMS_Workflow UPLC-MS/MS Workflow for S-GLCA Quantification Sample Serum Sample + Internal Standard SPE Solid-Phase Extraction Sample->SPE UPLC UPLC Separation (C18 Column) SPE->UPLC ESI Electrospray Ionization (Negative Mode) UPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision Quadrupole 2 (Collision Cell) MS1->Collision S-GLCA (m/z 455.3) MS2 Quadrupole 3 (Product Ion Selection) Collision->MS2 Fragment Ion (m/z 97.0) Detector Detector MS2->Detector Data Data Analysis Detector->Data

UPLC-MS/MS workflow for S-GLCA.

Signaling Pathways

While the direct signaling roles of S-GLCA are not yet fully elucidated, the signaling pathways of its precursor, lithocholic acid (LCA), are well-characterized and provide a framework for understanding the biological context of S-GLCA. Furthermore, studies on the closely related taurosulfolithocholic acid (TLC-S) provide insights into the potential downstream effects of sulfated lithocholic acid derivatives.

Regulation of LCA Metabolism by Nuclear Receptors

The metabolism of LCA, and consequently the production of S-GLCA, is tightly regulated by nuclear receptors, including the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).

  • Pregnane X Receptor (PXR): PXR acts as a sensor for xenobiotics and endobiotics, including LCA. Activation of PXR by LCA leads to the upregulation of genes involved in its detoxification, including SULT2A1, the enzyme responsible for sulfation. This represents a protective feedback mechanism to reduce LCA toxicity.

PXR_Signaling PXR-Mediated Regulation of LCA Sulfation LCA Lithocholic Acid (LCA) PXR PXR LCA->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RE PXR Response Element (in SULT2A1 gene promoter) PXR_RXR->PXR_RE binds to SULT2A1_mRNA SULT2A1 mRNA PXR_RE->SULT2A1_mRNA promotes transcription SULT2A1_Protein SULT2A1 Protein SULT2A1_mRNA->SULT2A1_Protein translation GLCA Glycolithocholic Acid (GLCA) SULT2A1_Protein->GLCA catalyzes SGLCA This compound (S-GLCA) GLCA->SGLCA sulfation

PXR activation promotes LCA detoxification.
  • Farnesoid X Receptor (FXR): LCA can act as an antagonist of FXR. FXR is a key regulator of bile acid homeostasis. By antagonizing FXR, LCA can disrupt the normal feedback regulation of bile acid synthesis.

Potential Signaling via TGR5

The G-protein coupled receptor TGR5 is a receptor for several bile acids, with LCA being a potent agonist. While direct activation of TGR5 by S-GLCA has not been extensively studied, the activation of TGR5 by LCA triggers downstream signaling cascades, including the activation of adenylyl cyclase and an increase in intracellular cAMP.

Putative Signaling of Sulfated Lithocholic Acid Derivatives on Mitochondrial Function

Studies on taurosulfolithocholic acid (TLC-S), a molecule structurally similar to S-GLCA, have shown that it can impact mitochondrial function. TLC-S has been observed to inhibit Na+/K+ ATPase and Ca2+ ATPase activity, leading to an increase in cytosolic calcium. This elevated cytosolic calcium can, in turn, affect mitochondrial respiration.

Mitochondrial_Signaling Potential Mitochondrial Effects of Sulfated Lithocholic Acid Derivatives SGLCA Sulfated Lithocholic Acid Derivative (e.g., S-GLCA) NaK_ATPase Na+/K+ ATPase SGLCA->NaK_ATPase inhibits Ca_ATPase Ca2+ ATPase SGLCA->Ca_ATPase inhibits Cytosolic_Ca Increased Cytosolic Ca2+ Ca_ATPase->Cytosolic_Ca leads to Mitochondrion Mitochondrion Cytosolic_Ca->Mitochondrion affects Mito_Resp Altered Mitochondrial Respiration Mitochondrion->Mito_Resp

Putative mitochondrial effects of S-GLCA.

Disclaimer: The direct signaling pathways of this compound are not yet well-defined. The pathways presented for its precursor, Lithocholic Acid, are well-established. The potential mitochondrial effects are based on studies of similar sulfated bile acids and should be considered speculative for S-GLCA pending further research.

Conclusion

This compound is a key metabolite in the detoxification of the hepatotoxic secondary bile acid, lithocholic acid. Its formation through sulfation represents a crucial protective mechanism in mammals. While its natural occurrence is established, more quantitative data across different species and tissues are needed for a comprehensive understanding of its physiological and pathological roles. The regulation of its biosynthesis by nuclear receptors highlights the intricate control of bile acid homeostasis. Future research should focus on elucidating the direct signaling properties of S-GLCA to determine if it possesses biological activities beyond its role in detoxification. The experimental protocols provided in this guide offer a starting point for researchers aiming to quantify S-GLCA and further investigate its functions.

References

An In-depth Technical Guide to Sulfoglycolithocholic Acid and its Synonyms in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfoglycolithocholic acid, a sulfated secondary bile acid. The document summarizes its various synonyms used in scientific literature, details its physicochemical properties, presents available quantitative data, outlines an experimental protocol for its quantification, and illustrates its known interactions with key signaling pathways. This information is intended to support researchers, scientists, and professionals in drug development in their understanding of this specific bile acid metabolite.

Nomenclature: Synonyms and Identifiers

This compound is known by a variety of names in scientific and commercial literature. Clarity in its nomenclature is crucial for accurate data retrieval and cross-study comparisons. The following table summarizes the most commonly used synonyms and chemical identifiers.

SynonymAbbreviationSource
Glycolithocholic acid 3-sulfateGLCA-3SMedchemExpress.com, Cayman Chemical, Human Metabolome Database[1][2][3]
SulfolithocholylglycineSLCGMedchemExpress.com, Cayman Chemical, PubChem[1][2][4]
Glycolithocholate sulfate (B86663)-MedchemExpress.com, Human Metabolome Database[1][3]
3-Sulfoglycolithocholic Acid-Cayman Chemical[2]
Lithocholylglycine 3-sulfate-Cayman Chemical[2]
N-[(3α,5β)-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine-Cayman Chemical[2]
Glycolithocholic acid sulfate-PubChem, Human Metabolome Database[3][4]
CAS Number 15324-64-8, 64936-82-9
PubChem CID 72222
HMDB ID HMDB0002639

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for designing experiments, developing analytical methods, and interpreting its biological activity.

PropertyValueSource
Molecular FormulaC26H43NO7SPubChem[1]
Molecular Weight513.7 g/mol PubChem[1]
Physical DescriptionSolidPubChem[1]
SolubilitySlightly soluble in Methanol and WaterCayman Chemical[2]
InChIKeyFHXBAFXQVZOILS-OETIFKLTSA-NPubChem[1]
Canonical SMILESC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC--INVALID-LINK--OS(=O)(=O)O)C)CPubChem[1]

Quantitative Data from Biological Samples

The concentration of this compound in biological fluids can be indicative of physiological or pathological states. Recent studies have begun to quantify its levels, particularly in serum.

Biological MatrixConditionConcentration Range (Median)Reference
SerumHealthy Subjects (Physiological)76.34 ± 53.9 nM to 275.5 ± 15.0 nM[5]
SerumCOVID-19 Non-survivors (T1)675 nM (80–1140 nM)[5]

Experimental Protocol: Quantification of Lithocholic Acid Sulfation

The following is a summarized protocol for the quantification of lithocholic acid (LCA) sulfation to form lithocholic acid sulfate (LCA-S) in human liver cytosol using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method can be adapted for the quantification of related sulfated bile acids.

1. Sample Preparation (Human Liver Cytosol)

  • Obtain human liver cytosolic fractions.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

2. Sulfation Assay

  • Prepare a reaction mixture containing:

    • Human liver cytosol (20-100 µg of protein)

    • Magnesium Chloride (MgCl2) at an optimal concentration of 2.5 mM.

    • 3'-phosphoadenosine 5'-phosphosulfate (PAPS) cofactor at an optimal concentration of 20 µM.

    • Lithocholic acid (substrate).

  • Incubate the reaction mixture for 5-30 minutes.

3. Sample Extraction

  • Terminate the reaction.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) to separate the sulfated product.

  • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

4. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: UPLC C18 column (2.1×50mm, 1.7μm).

    • Mobile Phase: A gradient elution of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection Mode: Multiple reaction monitoring (MRM).

    • MRM Transition for LCA-S: 455.3 → 97.0.

    • Internal Standard: Cholic acid (MRM transition: 407.2 → 343.3).

5. Quantification

  • Generate a calibration curve using known concentrations of LCA-S.

  • Quantify the amount of LCA-S in the samples by comparing their peak areas to the calibration curve.

For a detailed methodology, refer to the publication by He et al. (2014)[6].

Signaling Pathways

This compound and its metabolic precursors, particularly lithocholic acid (LCA), are known to interact with several nuclear receptors, thereby influencing a range of cellular processes including bile acid homeostasis, detoxification, and inflammation.

Metabolism of Lithocholic Acid

Lithocholic acid, a secondary bile acid, undergoes detoxification in the liver. A key step in this process is its conjugation with glycine (B1666218) to form glycolithocholic acid, which is then sulfated by the enzyme sulfotransferase 2A1 (SULT2A1) to produce this compound. This sulfation step increases its water solubility and facilitates its elimination.

LCA Lithocholic Acid (LCA) GLCA Glycolithocholic Acid LCA->GLCA Glycine Conjugation SGLCA This compound GLCA->SGLCA Sulfation (SULT2A1)

Metabolism of Lithocholic Acid to this compound.
Interaction with Nuclear Receptors

LCA and its derivatives are signaling molecules that act as ligands for several nuclear receptors, including the Farnesoid X Receptor (FXR), Pregnane (B1235032) X Receptor (PXR), and the Vitamin D Receptor (VDR). These interactions play a crucial role in regulating the expression of genes involved in bile acid synthesis, transport, and detoxification.

cluster_ligands Bile Acid Ligands cluster_receptors Nuclear Receptors LCA Lithocholic Acid (LCA) FXR FXR LCA->FXR Antagonist PXR PXR LCA->PXR Agonist VDR VDR LCA->VDR Agonist SGLCA This compound Gene_Expression Gene Expression (Bile Acid Homeostasis, Detoxification) FXR->Gene_Expression Regulates PXR->Gene_Expression Regulates VDR->Gene_Expression Regulates

Interaction of Lithocholic Acid with Nuclear Receptors.
  • Farnesoid X Receptor (FXR): While some bile acids are FXR agonists, lithocholic acid has been shown to act as an FXR antagonist[7]. This antagonism can lead to the downregulation of the bile salt export pump (BSEP), potentially contributing to cholestasis[7].

  • Pregnane X Receptor (PXR): LCA is an agonist for PXR[4]. Activation of PXR induces the expression of detoxification enzymes, including cytochrome P450s and sulfotransferases, which are involved in the metabolism and elimination of bile acids[4][8].

  • Vitamin D Receptor (VDR): Lithocholic acid is a physiological ligand for the VDR[9][10]. The activation of VDR by LCA and its derivatives can modulate immune responses and other non-calcemic actions[9].

Role in Immune Modulation

Recent evidence suggests that sulfated derivatives of lithocholic acid can play a role in immune regulation. Specifically, lithocholic acid 3-sulfate (a synonym for this compound) has been identified as a ligand for the nuclear receptor RORγt.

LCA_3S Lithocholic Acid 3-Sulfate RORgt RORγt LCA_3S->RORgt Binds to and Inhibits Th17_Diff Th17 Cell Differentiation RORgt->Th17_Diff Promotes IL17 IL-17 Production Th17_Diff->IL17 Leads to

Inhibition of Th17 Cell Differentiation by Lithocholic Acid 3-Sulfate.

By binding to and inhibiting RORγt, lithocholic acid 3-sulfate can selectively suppress the differentiation of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines like IL-17[11]. This suggests a potential anti-inflammatory role for sulfated lithocholic acid derivatives.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The compiled data and illustrated pathways offer a starting point for further investigation into the biological roles and therapeutic potential of this and other sulfated bile acids.

References

Methodological & Application

Synthesis of Sulfoglycolithocholic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfoglycolithocholic acid (S-GLCA) is a sulfated secondary bile acid that has garnered significant interest in biomedical research. It is a metabolite of glycolithocholic acid, formed in hepatocytes, and is also produced by the gut microbiome.[1][2] Recent studies have identified S-GLCA as a potent endogenous ligand for the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[3] By inhibiting RORγt, S-GLCA can suppress the Th17 cell pathway, which is implicated in various autoimmune and inflammatory diseases. This makes S-GLCA a valuable tool for research into the modulation of the immune response and for the development of novel therapeutics.

This document provides a detailed protocol for the chemical synthesis of this compound, methods for its purification and characterization, and an overview of its biological context, including the signaling pathway it modulates.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₆H₄₃NO₇S[4]
Molecular Weight513.7 g/mol [4]
AppearanceSolid[4]
IUPAC Name2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid[4]
Mass Spectrometry Data for this compound
Mass Spectrometry TypePrecursor IonKey Fragments (m/z)Source
LC-ESI-TOF (Negative Ion Mode)[M-H]⁻512.26, 255.62[4]
In-Silico MS/MS ([M+NH₄]⁺)531.3099416.3159[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (Disodium Salt)

This protocol is based on the sulfation of glycolithocholic acid using a sulfur trioxide-triethylamine complex, which has been reported to produce the desired product in high yields.[5]

Materials:

  • Glycolithocholic acid

  • Sulfur trioxide-triethylamine complex

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Standard laboratory glassware and stirring equipment

  • Nitrogen or Argon gas supply for inert atmosphere

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend glycolithocholic acid (1 mmol, 433 mg) in anhydrous DMF (2 mL).

  • Sulfation Reaction: To the stirred suspension, add sulfur trioxide-triethylamine complex (1.2 mmol) portion-wise over 5-10 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Time: Stir the reaction mixture at room temperature for 0.5 to 1 hour.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) to precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether.

  • Conversion to Disodium (B8443419) Salt: Dissolve the crude product in a minimal amount of methanol. Add a stoichiometric amount of sodium hydroxide (2 mmol, dissolved in a small amount of water or methanol) to convert the acid to its disodium salt.

  • Purification by Crystallization: The disodium salt of this compound can be purified by crystallization. Add diethyl ether or acetone (B3395972) as an anti-solvent to the methanolic solution until turbidity is observed. Allow the solution to stand at 4°C overnight to facilitate crystallization.

  • Final Product: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound, disodium salt. A yield of over 90% can be expected.[5]

Protocol 2: Characterization of this compound

1. Mass Spectrometry:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol/water mixture).

  • Analysis: Analyze in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 512.27 should be observed.[4] Fragmentation analysis can further confirm the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR spectroscopy.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Analysis: While specific literature spectra for S-GLCA are scarce, the spectra should be consistent with the proposed structure. The presence of the sulfate (B86663) group is expected to cause a downfield shift of the proton and carbon signals at the C3 position of the steroid nucleus compared to the starting material, glycolithocholic acid.

3. Infrared (IR) Spectroscopy:

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Analysis: The IR spectrum should show characteristic absorption bands for the sulfate group (S=O stretching, typically around 1210-1270 cm⁻¹ and 1030-1070 cm⁻¹), the amide group, the carboxylic acid, and the steroid backbone.

Mandatory Visualizations

Chemical Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_reagents Reagents & Conditions Glycolithocholic_Acid Glycolithocholic Acid Reaction_Step Sulfation Glycolithocholic_Acid->Reaction_Step SGLCA This compound Reaction_Step->SGLCA Reagents SO₃-Triethylamine Complex in DMF, 0.5-1h Reagents->Reaction_Step

Caption: Workflow for the synthesis of this compound.

S-GLCA Signaling Pathway: Inhibition of Th17 Cell Differentiation

Th17_Signaling_Pathway cluster_cytokines Inducing Cytokines cluster_transcription_factors Key Transcription Factors cluster_product Th17 Effector Functions TGFb TGF-β RORgt RORγt TGFb->RORgt Induces IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activates STAT3->RORgt Induces IRF4 IRF4 STAT3->IRF4 Induces Th17_Cell Th17 Cell Differentiation RORgt->Th17_Cell Master Regulator IRF4->RORgt Co-activates IL17 IL-17 Production (Pro-inflammatory) Th17_Cell->IL17 SGLCA Sulfoglycolithocholic Acid (S-GLCA) SGLCA->RORgt Inhibits

Caption: S-GLCA inhibits Th17 cell differentiation by targeting RORγt.

References

Application Note: High-Throughput Analysis of Sulfated Bile Acids in Human Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of sulfated bile acids in human serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Sulfated bile acids are increasingly recognized as important biomarkers for various hepatobiliary and metabolic diseases. Their accurate measurement is crucial for clinical research and drug development. This protocol outlines a streamlined workflow from sample preparation to data acquisition, providing researchers with a reliable tool for high-throughput analysis.

Introduction

Bile acids (BAs) are cholesterol-derived molecules synthesized in the liver that play critical roles in lipid digestion and absorption. Sulfation is a key metabolic pathway for the detoxification and elimination of potentially hepatotoxic bile acids.[1] Alterations in the profiles of sulfated bile acids in circulation have been associated with conditions such as cholestasis, liver cirrhosis, and acute hepatitis.[2][3] Consequently, the precise quantification of these sulfated metabolites in serum is of significant interest.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for bile acid analysis due to its high sensitivity, specificity, and ability to distinguish between structurally similar isomers.[4][5] This application note provides a detailed protocol for the analysis of sulfated bile acids in human serum, including sample preparation, UPLC-MS/MS conditions, and representative quantitative data.

Experimental Workflow

A visual representation of the analytical workflow is provided below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis serum Serum Sample (50 µL) is Add Internal Standard serum->is precip Protein Precipitation (Methanol) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification detection->quant report Reporting quant->report

Caption: Experimental workflow for sulfated bile acid analysis.

Detailed Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted from established methods for bile acid extraction from serum.

Materials:

  • Human serum samples (store at -80°C until use)

  • Ice-cold methanol (B129727)

  • Deuterated internal standards (IS) solution (e.g., d4-GCA, d4-TCA) in methanol

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • HPLC vials with inserts

Procedure:

  • Thaw serum samples on ice.

  • In a microcentrifuge tube, add 50 µL of serum.

  • Add 10 µL of the internal standard working solution.

  • Add 140 µL of ice-cold methanol for protein precipitation.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial with a microinsert for LC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are a composite of several published methods for the analysis of bile acids.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: ACQUITY UPLC HSS T3 2.1 x 100 mm, 1.8 µm Column or equivalent

  • Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v)

  • Mobile Phase B: 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 0% B

    • 2-20 min: 0-100% B

    • 20-28.5 min: 100% B

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Spray Voltage: -4200 V

  • Source Temperature: 500°C

  • Gas 1 (Nebulizer): 35 psi

  • Gas 2 (Heater): 45 psi

  • Curtain Gas: 35 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each sulfated bile acid and internal standard should be optimized. For sulfo-conjugated bile acids, a characteristic product ion with an m/z of 80.0 is often used.

Quantitative Data

The following table summarizes the concentrations of various sulfated bile acids reported in the serum of healthy individuals. It is important to note that concentrations can vary based on factors such as fasting status and the specific analytical methods used.

Sulfated Bile AcidAbbreviationMean Concentration (µM)Concentration Range (µM)Reference
Glycolithocholic acid-3-sulfateGLCA-3S0.276 ± 0.015-
Glycochenodeoxycholic acid-3-sulfateGCDCA-3S0.248 ± 0.013-
Total 3α-sulfated bile acids-0.9 ± 0.1Undetectable - 1.9
Total sulfated bile acids-0.450 (µg/mL)-

Note: Conversion from µg/mL to µM requires the molecular weight of the specific bile acid.

In healthy subjects, sulfated bile acids constitute approximately 9% to 33% of the total bile acids in serum.

Signaling Pathway Overview

Bile acid sulfation is a crucial detoxification pathway. The diagram below illustrates the general process.

signaling_pathway cluster_liver Hepatocyte cluster_excretion Excretion BA Hydrophobic Bile Acid SULT Sulfotransferase (SULT2A1) BA->SULT BA_S Sulfated Bile Acid (Water-soluble) SULT->BA_S PAPS PAPS (Sulfate Donor) PAPS->SULT Urine Urine BA_S->Urine Enhanced renal excretion Bile Bile BA_S->Bile Biliary excretion

Caption: Bile acid sulfation pathway.

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput approach for the quantification of sulfated bile acids in human serum. This protocol can be readily implemented in clinical and research laboratories to investigate the role of sulfated bile acids in health and disease, and to support the development of novel therapeutics. The streamlined sample preparation and rapid analysis time make it suitable for large-scale metabolomic studies.

References

Application Notes and Protocols for Sulfoglycolithocholic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoglycolithocholic acid (SGLCA) is a sulfated, conjugated secondary bile acid. It is a metabolite of lithocholic acid (LCA), a hydrophobic bile acid known to have various biological effects, including potential cytotoxicity and pro-inflammatory properties. The sulfation and glycine (B1666218) conjugation of LCA to form SGLCA significantly alters its physicochemical properties, rendering it more hydrophilic. This modification is believed to be a detoxification pathway, as evidence suggests that sulfated bile acids have different biological activities compared to their unsulfated counterparts.[1][2]

These application notes provide a comprehensive overview of the use of SGLCA in cell culture experiments, with a focus on its differential effects compared to LCA, particularly in the context of cancer cell biology. Detailed protocols for key in vitro assays are provided to enable researchers to investigate the biological functions of SGLCA.

Biological Activity of this compound

Studies have shown that the sulfation of lithocholic acid alters its impact on cellular processes. While LCA has been demonstrated to promote the secretion of matrix metalloproteinase-2 (MMP-2) and enhance the invasive potential of colon cancer cells, its sulfated form (sulfated lithocholic acid, SLA, a close analog of SGLCA) does not exhibit these effects.[1][2] In Caco-2 human colon adenocarcinoma cells, LCA treatment leads to a significant increase in MMP-2 secretion, a key enzyme involved in extracellular matrix degradation and cancer cell invasion. In contrast, SLA does not increase MMP-2 secretion and does not stimulate cell invasion.[1] This suggests that the sulfation of LCA is a critical modification that attenuates its pro-invasive properties.

Data Presentation

The following table summarizes the comparative effects of Lithocholic Acid (LCA) and Sulfated Lithocholic Acid (SLA), a compound closely related to SGLCA, on Caco-2 colon cancer cells. This data is derived from qualitative and semi-quantitative observations in the cited literature.

CompoundCell LineParameter AssessedObservationReference
Lithocholic Acid (LCA)Caco-2MMP-2 SecretionIncreased
Sulfated Lithocholic Acid (SLA)Caco-2MMP-2 SecretionNo significant change
Lithocholic Acid (LCA)Caco-2Cell InvasionIncreased
Sulfated Lithocholic Acid (SLA)Caco-2Cell InvasionNo significant change

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (SGLCA) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile-filtered phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of SGLCA powder.

  • Dissolve the SGLCA powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

  • For cell culture experiments, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. It is recommended to perform a serial dilution to achieve the final working concentration. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of SGLCA on a chosen cell line.

Materials:

  • Cells of interest (e.g., Caco-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • SGLCA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The following day, remove the medium and replace it with fresh medium containing various concentrations of SGLCA (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest SGLCA concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Gelatin Zymography for MMP-2 Secretion

This protocol is used to detect the activity of secreted MMP-2 in the conditioned medium of cells treated with SGLCA.

Materials:

  • Cells of interest (e.g., Caco-2)

  • Serum-free cell culture medium

  • SGLCA stock solution

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 1 mg/mL gelatin

  • Zymogram sample buffer (non-reducing)

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Seed cells in culture plates or flasks and grow to near confluence.

  • Wash the cells with serum-free medium and then incubate them in serum-free medium containing the desired concentrations of SGLCA or LCA (as a positive control) for a specified period (e.g., 24-48 hours).

  • Collect the conditioned medium and centrifuge to remove any detached cells and debris.

  • Determine the protein concentration of each conditioned medium sample.

  • Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer. Do not heat the samples.

  • Load the samples onto a polyacrylamide gel containing gelatin.

  • Perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

  • Incubate the gel in a developing buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue for 1-2 hours and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

Transwell Cell Invasion Assay

This protocol assesses the effect of SGLCA on the invasive capacity of cells.

Materials:

  • Cells of interest (e.g., Caco-2)

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size) for 24-well plates

  • Matrigel or another basement membrane extract

  • Serum-free medium

  • Complete medium (containing a chemoattractant like 10% FBS)

  • SGLCA stock solution

  • Cotton swabs

  • Methanol (B129727) or another fixative

  • Crystal violet staining solution

Procedure:

  • Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts. Allow the Matrigel to solidify at 37°C for at least 30-60 minutes.

  • Harvest and resuspend the cells in serum-free medium containing different concentrations of SGLCA.

  • Seed the cell suspension into the upper chamber of the coated Transwell inserts.

  • Add complete medium (containing a chemoattractant) to the lower chamber.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10-15 minutes.

  • Stain the fixed cells with crystal violet for 15-20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of invading cells in several random fields under a microscope.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of LCA vs. SGLCA

The following diagram illustrates the differential effects of Lithocholic Acid (LCA) and this compound (SGLCA) on a cancer cell, leading to different outcomes in terms of invasion. LCA is known to interact with membrane receptors like the Takeda G-protein-coupled receptor 5 (TGR5) and the nuclear farnesoid X receptor (FXR), which can trigger downstream signaling cascades. One such pathway involves the activation of Focal Adhesion Kinase (FAK) and Paxillin, leading to increased secretion of Matrix Metalloproteinases (MMPs) and subsequent cell invasion. In contrast, the sulfated form, SGLCA, is hypothesized to have a reduced affinity for these receptors or to trigger alternative, non-invasive pathways, thus failing to promote MMP secretion and invasion.

LCA_vs_SGLCA_Signaling cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Outcome LCA LCA TGR5 TGR5 LCA->TGR5 Activates FXR_mem FXR (membrane) LCA->FXR_mem Activates FXR_nuc FXR LCA->FXR_nuc Activates SGLCA SGLCA SGLCA->TGR5 Reduced/ Altered Interaction SGLCA->FXR_mem Reduced/ Altered Interaction No_Invasion No Invasion SGLCA->No_Invasion FAK FAK TGR5->FAK Signal Transduction FXR_mem->FAK Signal Transduction Paxillin Paxillin FAK->Paxillin Activates MMPs MMPs Paxillin->MMPs Upregulates Secretion Invasion Cell Invasion MMPs->Invasion Promotes Gene_Expression Gene Expression (e.g., MMPs) FXR_nuc->Gene_Expression Regulates Gene_Expression->MMPs

Caption: Differential signaling of LCA and SGLCA in cancer cells.

Experimental Workflow for Investigating SGLCA Effects

SGLCA_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Line (e.g., Caco-2) culture Cell Culture & Seeding start->culture treatment Treatment with: - Vehicle (Control) - LCA - SGLCA culture->treatment viability Cell Viability Assay (MTT) treatment->viability invasion Transwell Invasion Assay treatment->invasion mmp Gelatin Zymography (MMP-2 Secretion) treatment->mmp analysis Data Analysis & Comparison viability->analysis invasion->analysis mmp->analysis conclusion Conclusion: Differential Effects of SGLCA vs. LCA analysis->conclusion

Caption: Workflow for comparing SGLCA and LCA effects in vitro.

Conclusion

This compound represents an important metabolic derivative of lithocholic acid with distinct biological properties. The provided protocols and conceptual frameworks are intended to guide researchers in the investigation of SGLCA's role in cell culture models, particularly in the context of cancer cell invasion and matrix remodeling. The differential effects of SGLCA compared to its unsulfated precursor highlight the significance of sulfation as a detoxification and modulatory pathway for bile acids. Further research into the specific molecular interactions and signaling pathways regulated by SGLCA will provide deeper insights into its physiological and pathophysiological roles.

References

Application of Sulfoglycolithocholic Acid in Liver Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoglycolithocholic acid (S-GSLCA), a sulfated and glycine-conjugated form of the secondary bile acid lithocholic acid (LCA), is a key metabolite in bile acid circulation. While endogenously it is considered a detoxification product of the hydrophobic and toxic LCA, its direct application in experimental models of liver disease is primarily centered on its ability to induce cholestasis. This document provides detailed application notes and protocols for the use of S-GSLCA in liver disease models, with a primary focus on cholestasis induction. The application in other liver diseases such as liver fibrosis and hepatocellular carcinoma is discussed in the context of related sulfated compounds and enzymes due to the limited direct experimental evidence involving exogenous S-GSLCA administration.

I. Application in Cholestasis Models

S-GSLCA is a known cholestatic agent, and its administration in animal models is a valuable tool to study the mechanisms of bile flow inhibition and liver injury associated with cholestasis.

Mechanism of Action

The cholestatic action of S-GSLCA in rats is linked to its interaction with calcium in the biliary tree.[1] Upon secretion into the bile, S-GSLCA can form insoluble precipitates with calcium, leading to the obstruction of bile canaliculi and subsequent cholestasis. This process is dependent on the biliary secretion of S-GSLCA itself.

Quantitative Data Summary

The following table summarizes the quantitative effects of S-GSLCA infusion in a rat model of cholestasis.

ParameterTreatment GroupResultReference
Bile Flow S-GSLCA Infusion (1 µmol/min per 100g body weight)Decrease to near zero within 30 minutes[1]
Biliary S-GSLCA Secretion S-GSLCA InfusionRapidly increased, preceding the onset of cholestasis[1]
Serum ALT/AST Not explicitly detailed in the provided abstract, but cholestasis induction typically leads to elevated liver enzymes.Expected to be elevated[2]
Experimental Protocol: Induction of Cholestasis in Rats

This protocol is based on methodologies described for inducing cholestasis via bile acid infusion.

Materials:

  • This compound (sodium salt)

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (200-250g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for cannulation

  • Infusion pump

  • Bile collection tubes

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Surgical Cannulation: Perform a midline laparotomy to expose the common bile duct. Cannulate the bile duct with polyethylene (B3416737) tubing for bile collection. Cannulate the jugular vein for infusion of S-GSLCA.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) after surgery, during which bile is collected to establish a baseline flow rate.

  • S-GSLCA Infusion: Prepare a solution of S-GSLCA in saline. Infuse the S-GSLCA solution via the jugular vein cannula at a constant rate (e.g., 1 µmol/min per 100g body weight).

  • Bile Collection and Monitoring: Collect bile in pre-weighed tubes at regular intervals (e.g., every 10 minutes) to monitor bile flow rate.

  • Blood and Tissue Sampling: At the end of the experiment, collect blood samples for liver enzyme analysis (ALT, AST) and harvest the liver for histological examination.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis anesthesia Anesthetize Rat surgery Cannulate Bile Duct & Jugular Vein anesthesia->surgery stabilize Stabilization & Baseline Bile Collection surgery->stabilize infusion Infuse S-GSLCA stabilize->infusion collection Monitor Bile Flow infusion->collection sampling Collect Blood & Liver Tissue collection->sampling analysis Biochemical & Histological Analysis sampling->analysis

Caption: Workflow for S-GSLCA-induced cholestasis in a rat model.

II. Application in Liver Fibrosis Models

Direct experimental evidence for the application of exogenously administered S-GSLCA to either induce or treat liver fibrosis is limited. However, the broader context of bile acids and sulfation provides insights into potential roles. Chronic cholestasis, which can be induced by S-GSLCA, is a known cause of secondary biliary fibrosis.

Conceptual Framework

The activation of hepatic stellate cells (HSCs) is a critical event in liver fibrogenesis.[3][4] While some bile acids are known to activate HSCs, the effect of S-GSLCA on these cells has not been extensively studied. The sulfation of lithocholic acid to form S-GSLCA is generally considered a detoxification step, suggesting that S-GSLCA may be less fibrogenic than its precursor.

Experimental Protocols for Inducing Liver Fibrosis (General)

While not specific to S-GSLCA, the following are standard protocols to induce liver fibrosis in rodents, which could serve as a platform to investigate the effects of S-GSLCA.

  • Carbon Tetrachloride (CCl4) Model: Intraperitoneal injection of CCl4 (e.g., 0.5-1 mL/kg body weight in corn oil) twice weekly for 4-8 weeks.

  • Thioacetamide (TAA) Model: Intraperitoneal injection of TAA (e.g., 150-200 mg/kg body weight) three times a week for 6-8 weeks.

  • Bile Duct Ligation (BDL) Model: Surgical ligation of the common bile duct, leading to obstructive cholestasis and subsequent fibrosis.

Visualization of HSC Activation in Fibrosis

G LiverInjury Liver Injury (e.g., Chronic Cholestasis) QuiescentHSC Quiescent Hepatic Stellate Cell LiverInjury->QuiescentHSC Activation Signals ActivatedHSC Activated Myofibroblast-like Stellate Cell QuiescentHSC->ActivatedHSC Transdifferentiation ECM Extracellular Matrix Deposition (Fibrosis) ActivatedHSC->ECM Secretion of Collagen

Caption: Central role of Hepatic Stellate Cell activation in liver fibrosis.

III. Application in Hepatocellular Carcinoma (HCC) Models

There is currently no direct evidence from the reviewed literature to support the use of S-GSLCA in experimental models of hepatocellular carcinoma. Research in this area has focused more on the role of sulfatases, enzymes that remodel heparan sulfate (B86663) proteoglycans on the cell surface, which can influence cancer cell signaling.

Contextual Role of Sulfatases in HCC
  • SULF1 and SULF2: These are extracellular sulfatases that can modulate signaling pathways involved in cell growth, proliferation, and angiogenesis.

  • SULF1 as a Tumor Suppressor: Some studies indicate that SULF1 is downregulated in HCC and its overexpression can inhibit tumor growth.[5][6]

  • SULF2 and Tumor Progression: Conversely, SULF2 expression has been associated with HCC progression and sorafenib (B1663141) resistance.

Experimental Protocols for HCC Models (General)

These are common methods for studying HCC in vivo, which could potentially be used to investigate the effects of S-GSLCA or related compounds.

  • Xenograft Model: Subcutaneous or orthotopic injection of human HCC cell lines (e.g., HepG2, Huh7) into immunodeficient mice.

  • Chemically-Induced HCC: Long-term administration of carcinogens like diethylnitrosamine (DEN) in drinking water.

Visualization of Sulfatase Action in HCC

G cluster_cell Cell Surface HSPG Heparan Sulfate Proteoglycan (HSPG) Receptor Growth Factor Receptor HSPG->Receptor Presents to GrowthFactor Growth Factor (e.g., FGF, VEGF) GrowthFactor->HSPG Binds to Signaling Intracellular Signaling (e.g., AKT, Erk) Receptor->Signaling Activates SULF1 SULF1 (Sulfatase 1) SULF1->HSPG Removes 6-O-Sulfate SULF1->GrowthFactor Inhibits Binding TumorGrowth Tumor Growth & Proliferation Signaling->TumorGrowth

Caption: Simplified pathway showing how SULF1 can inhibit tumor growth signaling.

Conclusion

The primary and well-documented application of this compound in liver disease models is the induction of cholestasis in rodents. This provides a valuable model for studying the pathophysiology of cholestatic liver injury. Its role in liver fibrosis and hepatocellular carcinoma is not well-defined through direct experimental application. Future research could explore the effects of S-GSLCA on hepatic stellate cells and HCC cell lines to elucidate any potential pro- or anti-disease activities. For now, researchers interested in fibrosis and HCC should consider using established models and might investigate the broader roles of bile acid signaling and sulfation pathways.

References

Application Notes and Protocols: In Vitro Evaluation of Sulfoglycolithocholic Acid (S-GULP) as a Potential HIV-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Bile acids, endogenous molecules with diverse physiological roles, and their derivatives have garnered interest for their potential antiviral properties. While direct in vitro studies on Sulfoglycolithocholic acid (S-GULP) against HIV replication are not extensively documented, related compounds such as other bile salts and sulfated polysaccharides have demonstrated anti-HIV activity.[1][2] This document provides a set of detailed application notes and protocols to guide the in vitro investigation of S-GULP as a potential HIV-1 inhibitor, based on established methodologies for evaluating antiviral compounds.

The proposed mechanism of action, based on studies of similar sulfated molecules, is that S-GULP may act as an HIV-1 entry inhibitor. The amphipathic nature of S-GULP, featuring a hydrophobic steroid nucleus and a hydrophilic sulfated glycine (B1666218) conjugate, could facilitate interaction with the HIV-1 envelope glycoprotein (B1211001) gp120. This binding may sterically hinder the interaction of gp120 with the CD4 receptor on host T-cells, a critical first step in viral entry and subsequent replication.

Data Presentation

The following tables are templates for organizing and presenting quantitative data from the described experimental protocols. They are populated with exemplary data to illustrate their use.

Table 1: Cytotoxicity of this compound (S-GULP) on MT-4 Cells

S-GULP Concentration (µM)Cell Viability (%) (Mean ± SD, n=3)50% Cytotoxic Concentration (CC50) (µM)
0 (Control)100 ± 2.5
1098.1 ± 3.1
5095.7 ± 4.2
10092.3 ± 3.8>200
15088.5 ± 5.1
20085.2 ± 4.9

Table 2: Inhibition of HIV-1 Replication by S-GULP in MT-4 Cells (p24 Antigen Assay)

S-GULP Concentration (µM)p24 Antigen Concentration (pg/mL) (Mean ± SD, n=3)% Inhibition50% Inhibitory Concentration (IC50) (µM)Selectivity Index (SI = CC50/IC50)
0 (Virus Control)15,840 ± 1,2300
113,464 ± 1,10015
59,504 ± 98040
107,128 ± 850558.5>23.5
253,168 ± 42080
501,109 ± 21093

Table 3: Inhibition of HIV-1 Induced Syncytium Formation by S-GULP

S-GULP Concentration (µM)Number of Syncytia per Field (Mean ± SD, n=3)% Inhibition50% Effective Concentration (EC50) (µM)
0 (Virus Control)45 ± 50
138 ± 415.6
525 ± 344.46.2
1012 ± 273.3
253 ± 193.3
500100

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration range of S-GULP that is non-toxic to the host cells used in antiviral assays.

Materials:

  • This compound (S-GULP)

  • MT-4 human T-cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of S-GULP in culture medium.

  • Add 100 µL of the S-GULP dilutions to the wells in triplicate. Include a "cell control" with medium only.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells) and determine the 50% cytotoxic concentration (CC50).

HIV-1 p24 Antigen Inhibition Assay

Objective: To quantify the inhibitory effect of S-GULP on HIV-1 replication by measuring the amount of p24 capsid protein produced.

Materials:

  • S-GULP

  • MT-4 cells

  • HIV-1 (e.g., NL4-3 strain)

  • Complete RPMI-1640 medium

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Pre-treat the cells with various non-toxic concentrations of S-GULP for 2 hours.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include a "virus control" (no S-GULP) and a "cell control" (no virus).

  • Incubate the plate for 72 hours.

  • Collect the cell culture supernatant.

  • Quantify the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition relative to the virus control and determine the 50% inhibitory concentration (IC50).

Syncytium Formation Assay

Objective: To assess the ability of S-GULP to inhibit HIV-1 entry and cell-to-cell fusion, which results in the formation of multinucleated giant cells (syncytia).

Materials:

  • S-GULP

  • Chronically HIV-1 infected H9 cells (H9/HIV-1)

  • Uninfected Sup-T1 cells

  • Complete RPMI-1640 medium

  • 24-well plates

  • Inverted microscope

Protocol:

  • Seed Sup-T1 cells in a 24-well plate at a density of 2 x 10^5 cells/well.

  • Add various concentrations of S-GULP to the wells.

  • Add H9/HIV-1 cells at a ratio of 1:5 (H9/HIV-1:Sup-T1).

  • Incubate the plate for 24 hours at 37°C.

  • Observe the formation of syncytia (large cells with multiple nuclei) under an inverted microscope.

  • Count the number of syncytia in several fields for each concentration.

  • Calculate the percentage of inhibition of syncytium formation and the 50% effective concentration (EC50).

Visualizations

G cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Infection) SGULP S-GULP SGULP->gp120 Inhibitory Binding

Caption: Proposed mechanism of S-GULP as an HIV-1 entry inhibitor.

G A Seed MT-4 cells in 96-well plate B Pre-treat cells with S-GULP dilutions A->B C Infect cells with HIV-1 B->C D Incubate for 72 hours C->D E Collect supernatant D->E F Perform p24 ELISA E->F G Analyze data (Calculate IC50) F->G

Caption: Experimental workflow for the HIV-1 p24 antigen inhibition assay.

G A Hypothesize Mechanism of Action (HIV Entry Inhibition) B Determine Cytotoxicity (CC50) (MTT Assay) A->B C Assess Antiviral Efficacy (IC50) (p24 Assay) A->C D Confirm Entry Inhibition (Syncytium Assay) A->D E Further Mechanistic Studies (e.g., CD4-gp120 Binding Assay) C->E D->E

Caption: Logical workflow for the in vitro evaluation of S-GULP.

References

Application Note: Quantitative Analysis of Sulfoglycolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoglycolithocholic acid (SGLCA) is a sulfated, glycine-conjugated secondary bile acid. As signaling molecules, bile acids are integral to the regulation of lipid and glucose metabolism, primarily through the activation of nuclear receptors such as the farnesoid X receptor (FXR) and G-protein coupled receptors like TGR5. The sulfation of bile acids generally increases their hydrophilicity and facilitates their elimination, representing a key detoxification pathway. Accurate quantification of SGLCA in biological matrices is crucial for understanding its role in liver diseases, metabolic disorders, and drug-induced cholestasis. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Standards

For accurate quantification, certified analytical reference standards of this compound and a stable isotope-labeled internal standard (e.g., d4-Sulfoglycolithocholic acid) are required. These can be sourced from major chemical suppliers. If a deuterated internal standard for SGLCA is unavailable, a structurally similar deuterated bile acid, such as d4-Lithocholic acid (d4-LCA), can be considered as an alternative.

Experimental Protocols

Sample Preparation

The selection of the sample preparation method is contingent on the biological matrix. The following are recommended protocols for plasma/serum and feces.

Plasma/Serum: Protein Precipitation

This method is efficient for the removal of proteins from plasma and serum.

  • Thaw plasma or serum samples on ice.

  • To a microcentrifuge tube, add 50 µL of the plasma or serum sample.

  • Add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard. A 3:1 ratio of acetonitrile to the sample is a common starting point and can be optimized.

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial with a micro-insert for LC-MS/MS analysis.

Feces: Liquid-Liquid Extraction

This protocol is suitable for the extraction of bile acids from the complex fecal matrix.

  • Weigh approximately 50 mg of the fecal sample into a microcentrifuge tube.

  • Add 500 µL of methanol (B129727) containing the internal standard.

  • Add 150 µL of ultrapure water.

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial with a micro-insert for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of this compound is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for the separation of bile acids.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the more hydrophobic bile acids. The gradient should be optimized to ensure baseline separation of SGLCA from its isomers.

Mass Spectrometry Conditions

  • Ionization Mode: ESI Negative

  • Source Temperature: 500°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The quantitative data for this compound should be summarized in a structured table for clear comparison. The following tables provide the necessary LC-MS/MS parameters and example quantitative data based on methods for structurally similar compounds.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterValue
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetononitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature45°C
Mass Spectrometry
Ionization ModeESI Negative
This compound
Precursor Ion (Q1)512.3 m/z
Product Ion (Q3)432.3 m/z (loss of SO₃)
Alternate Product Ion (Q3)97.0 m/z (HSO₄⁻)
Dwell Time50 ms
Collision Energy (CE)Optimized for the specific instrument
Declustering Potential (DP)Optimized for the specific instrument
Internal Standard (d4-LCA)
Precursor Ion (Q1)379.3 m/z
Product Ion (Q3)379.3 m/z

Note: The optimal collision energy and declustering potential should be determined empirically for the specific mass spectrometer being used.

Table 2: Example Quantitative Performance Data

ParameterExpected Value
Limit of Detection (LOD)~0.1-0.5 ng/mL
Limit of Quantification (LOQ)~0.5-1.0 ng/mL
Linearity Range1 - 1000 ng/mL (R² > 0.99)
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Recovery85 - 115%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Protein Precipitation or LLE Spike_IS->Extraction Centrifuge Centrifuge Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway of Lithocholic Acid Species

signaling_pathway cluster_receptors Nuclear and Cell Surface Receptors cluster_cellular_effects Cellular Effects LCA Lithocholic Acid (and its derivatives like SGLCA) FXR FXR LCA->FXR TGR5 TGR5 LCA->TGR5 VDR VDR LCA->VDR PXR PXR LCA->PXR LXR LXR LCA->LXR CAR CAR LCA->CAR Gene_Expression Altered Gene Expression FXR->Gene_Expression TGR5->Gene_Expression VDR->Gene_Expression PXR->Gene_Expression LXR->Gene_Expression CAR->Gene_Expression Metabolism Regulation of Lipid & Glucose Metabolism Inflammation Modulation of Inflammation (e.g., NF-κB pathway) Gene_Expression->Metabolism Gene_Expression->Inflammation

Caption: Signaling pathways activated by Lithocholic Acid species.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids are steroid acids synthesized from cholesterol in the liver, playing a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond their digestive functions, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G-protein-coupled bile acid receptor 1 (TGR5).[1] The accurate qualitative and quantitative analysis of the diverse pool of bile acids in biological matrices is therefore essential for understanding liver diseases, metabolic disorders, and the effects of therapeutic interventions. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has become the gold standard for detailed bile acid profiling due to its high sensitivity, specificity, and ability to separate structurally similar bile acid species.[1][2]

This document provides detailed application notes and protocols for the separation and quantification of bile acids in biological samples using HPLC.

Bile Acid Signaling Pathway

Bile acids exert their signaling effects primarily through the activation of the nuclear receptor FXR and the membrane-bound G-protein-coupled receptor TGR5. These pathways are critical in maintaining bile acid homeostasis and influencing broader metabolic processes.[3][4]

Caption: Bile acid signaling through FXR and TGR5 receptors.

Experimental Workflow for Bile Acid Analysis

A typical workflow for the analysis of bile acids from biological samples involves sample preparation, HPLC separation, detection, and data analysis.

HPLCWorkflow cluster_prep Sample Preparation Steps cluster_detection Detection Methods start Biological Sample (Plasma, Serum, Feces, etc.) sample_prep Sample Preparation start->sample_prep protein_precipitation Protein Precipitation (e.g., with Acetonitrile (B52724)/Methanol) spe Solid-Phase Extraction (SPE) (Optional, for cleanup) protein_precipitation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (Reversed-Phase C18 Column) reconstitution->hplc detection Detection hplc->detection ms Mass Spectrometry (MS/MS) data_analysis Data Analysis (Quantification using Internal Standards) ms->data_analysis elsd ELSD elsd->data_analysis uv UV (200-210 nm) uv->data_analysis end Bile Acid Profile data_analysis->end

Caption: General experimental workflow for HPLC-based bile acid analysis.

Experimental Protocols

Protocol 1: Quantification of Bile Acids in Human Plasma/Serum by UHPLC-MS/MS

This protocol is adapted for the sensitive and specific quantification of a panel of conjugated and unconjugated bile acids in human plasma or serum.

1. Materials and Reagents

2. Sample Preparation [2][5][6]

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum sample.

  • Add 50 µL of an internal standard working solution (containing a mixture of deuterated bile acids in methanol).

  • Vortex briefly to mix.

  • Add 800 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex thoroughly for 20 seconds.

  • Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 60 °C.

  • Reconstitute the dried residue in 200 µL of 50:50 (v/v) methanol:water.

  • Vortex to dissolve and transfer to an HPLC vial for analysis.

3. UHPLC-MS/MS Conditions [2][7]

  • UHPLC System: Acquity UHPLC I-Class System or equivalent

  • Column: Cortecs T3 2.7 µm, 2.1 x 30 mm

  • Column Temperature: 60 °C

  • Mobile Phase A: Water with 20 mM ammonium formate and 0.01% formic acid

  • Mobile Phase B: 50:50 Acetonitrile:Isopropanol (B130326) with 20 mM ammonium formate and 0.01% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start with 5% B

    • Linear gradient to 50% B over 5.5 minutes

    • Increase to 98% B at 6.2 minutes

    • Re-equilibrate at 5% B from 6.2 to 7.0 minutes

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Detection: Multiple Reaction Monitoring (MRM). Refer to published literature for specific m/z transitions for each bile acid and internal standard.[5]

4. Data Analysis

  • Construct calibration curves for each bile acid using the peak area ratio of the analyte to its corresponding internal standard.

  • Quantify the concentration of each bile acid in the samples by interpolating their peak area ratios from the respective calibration curves.

Protocol 2: Analysis of Bile Acids in Fecal Samples by HPLC-UV

This protocol is designed for the analysis of the major fecal bile acids and requires a derivatization step to enhance UV detection.[8][9]

1. Materials and Reagents

  • Fecal samples, lyophilized

  • Cholylglycine hydrolase and sulfatase

  • 0.1 N NaOH in 50% isopropanol

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Phenacyl bromide (derivatizing agent)

  • HPLC grade solvents

2. Sample Preparation [8][9]

  • Weigh 10-20 mg of lyophilized fecal powder into a screw-capped glass tube.

  • Reconstitute in buffer and perform enzymatic deconjugation using cholylglycine hydrolase and sulfatase to hydrolyze conjugated bile acids.

  • Add 0.1 N NaOH in 50% isopropanol and incubate at 60°C to hydrolyze any esterified bile acids.

  • Extract the bile acids from the particulate matter with 0.1 N NaOH.

  • Isolate the deconjugated bile acids using a C18 SPE cartridge.

  • Elute the bile acids from the SPE cartridge with methanol and evaporate to dryness.

  • Derivatize the bile acids by reacting with phenacyl bromide to form phenacyl esters, which have a strong UV absorbance.

  • Dissolve the derivatized sample in the mobile phase for HPLC analysis.

3. HPLC-UV Conditions [8]

  • HPLC System: Standard HPLC system with UV detector

  • Column: Reversed-phase C18 column

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Flow Rate: 0.65 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

4. Data Analysis

  • Identify and quantify bile acids based on the retention times and peak areas of derivatized standards.

Quantitative Data Summary

The performance of HPLC methods for bile acid analysis is highly dependent on the specific method, matrix, and instrumentation. The following tables provide a summary of reported quantitative data from various studies.

Table 1: Method Validation Data for UHPLC-MS/MS Analysis of 15 Bile Acids in Human Serum [2][7]

ParameterResult
Linearity Range5 ng/mL - 5000 ng/mL
Correlation Coefficient (r²)> 0.99 for all analytes
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy85% - 115%
Intra- and Inter-assay Imprecision (CV)< 10%
Recovery92% - 110%

Table 2: Performance Data for HPLC-UV Analysis of Derivatized Fecal Bile Acids [8]

Bile AcidRetention Time (min)Linearity Range (pmol)LOD (pmol)LOQ (pmol)
Cholic Acid (CA)12.55 - 25001.22.4
Chenodeoxycholic Acid (CDCA)18.25 - 25001.53.0
Deoxycholic Acid (DCA)22.15 - 25001.32.6
Lithocholic Acid (LCA)35.45 - 25001.57.3
Ursodeoxycholic Acid (UDCA)15.85 - 25001.42.8

Table 3: Recovery of Bile Acids from Fecal Matrix using HPLC-UV Method [8]

Bile AcidRecovery (%)
Cholic Acid (CA)95 - 101
Chenodeoxycholic Acid (CDCA)92 - 98
Deoxycholic Acid (DCA)85 - 95
Lithocholic Acid (LCA)90 - 102
Ursodeoxycholic Acid (UDCA)72 - 88

Conclusion

The HPLC-based methods described provide robust and reliable approaches for the separation and quantification of bile acids in various biological matrices. The choice of the specific protocol, particularly the detection method (MS/MS, ELSD, or UV), should be guided by the required sensitivity, selectivity, and the specific bile acids of interest. For comprehensive and highly sensitive profiling, UHPLC-MS/MS is the recommended technique. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results in bile acid analysis.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Sulfoglycolithocholic Acid (SGLCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfoglycolithocholic acid (SGLCA).

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the extraction, analysis, and quantification of SGLCA.

Sample Preparation and Extraction

Question: I am experiencing low recovery of SGLCA during solid-phase extraction (SPE). What are the possible causes and solutions?

Answer: Low recovery of SGLCA during SPE can be attributed to several factors. Here is a troubleshooting guide:

  • Incomplete Elution: SGLCA, being a sulfated bile acid, is highly polar and may require a stronger elution solvent than non-sulfated bile acids.

    • Solution: Increase the polarity of your elution solvent. If you are using methanol (B129727), try a mixture of methanol with a small percentage of a stronger, more polar solvent, or even a basic modifier like ammonium (B1175870) hydroxide (B78521) to ensure complete elution from the SPE cartridge.

  • Improper pH of the Sample: The pH of the sample can affect the retention of SGLCA on the sorbent.

    • Solution: Adjust the pH of your sample to ensure that SGLCA is in the appropriate ionic state for optimal retention on the chosen sorbent. For reversed-phase SPE, a lower pH is generally recommended.

  • Drying of the Sorbent Bed: Allowing the sorbent bed to dry out between conditioning, sample loading, and washing steps can lead to channeling and poor recovery.[1]

    • Solution: Ensure the sorbent bed remains solvated throughout the entire SPE procedure until the final elution step.

  • Inappropriate Sorbent Choice: The choice of SPE sorbent is critical for retaining polar compounds like SGLCA.

    • Solution: Consider using a mixed-mode sorbent with both reversed-phase and anion-exchange properties to enhance the retention of sulfated bile acids.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and low recovery.[1]

    • Solution: Ensure the amount of sample loaded does not exceed the manufacturer's recommended capacity for the chosen cartridge. If necessary, use a larger cartridge or dilute the sample.

Question: What is the best method for extracting SGLCA from serum or plasma?

Answer: Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be used for the extraction of SGLCA from serum or plasma. However, SPE is often preferred due to its higher selectivity and potential for automation. A common approach involves using a C18 SPE column.[2] For sulfated bile acids, a protocol modification, such as the addition of triethylamine (B128534) sulfate (B86663) to the sample, can prevent losses of these more polar compounds.[3]

LC-MS/MS Analysis

Question: I am observing poor peak shape and inconsistent retention times for SGLCA in my LC-MS/MS analysis. What could be the issue?

Answer: Poor chromatography for SGLCA can be caused by several factors:

  • Mobile Phase Composition: The pH and composition of the mobile phase are crucial for achieving good peak shape for acidic compounds like SGLCA.

    • Solution: Ensure your mobile phase is buffered and at an appropriate pH to maintain SGLCA in a consistent ionic form. The use of a volatile buffer like ammonium formate (B1220265) is recommended.[4]

  • Column Contamination: Buildup of matrix components from biological samples on the analytical column can lead to chromatographic issues.[5]

    • Solution: Use a guard column and ensure adequate sample cleanup before injection. Regularly flush the column with a strong solvent to remove contaminants.

  • Inappropriate Column Chemistry: Using a standard C18 column may not provide optimal retention and peak shape for highly polar analytes.

    • Solution: Consider using a column with a different stationary phase, such as a C18 column with polar end-capping or a phenyl-hexyl column, to improve retention and peak shape.

Question: My SGLCA signal is being suppressed in the mass spectrometer. How can I mitigate matrix effects?

Answer: Matrix effects, particularly ion suppression, are a common challenge in the LC-MS/MS analysis of biological samples.[4]

  • Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds from the sample before analysis.[6]

    • Solution: Optimize your SPE protocol or consider using a more rigorous cleanup method, such as a combination of LLE and SPE.

  • Chromatographic Separation: Ensure that SGLCA is chromatographically separated from the bulk of the matrix components.

    • Solution: Adjust your gradient elution profile to allow for the elution of interfering compounds before or after the SGLCA peak.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for SGLCA is the best way to compensate for matrix effects.

    • Solution: If a SIL-IS for SGLCA is not available, a structurally similar sulfated bile acid SIL-IS can be used.

Immunoassay Analysis

Question: I am getting unexpectedly high or low SGLCA concentrations with my immunoassay. What could be the cause?

Answer: Inaccurate results in immunoassays can often be attributed to interferences and cross-reactivity.[7][8]

  • Cross-reactivity: The antibodies used in the immunoassay may cross-react with other structurally similar bile acids present in the sample, leading to overestimated concentrations.[7][9]

    • Solution: Carefully review the manufacturer's data on antibody cross-reactivity.[10] If significant cross-reactivity is suspected, results should be confirmed with a more specific method like LC-MS/MS.

  • Heterophile Antibodies: The presence of heterophile antibodies in patient samples can interfere with the assay, leading to either falsely high or low results.[8]

    • Solution: Use blocking agents in the assay buffer to minimize the impact of heterophile antibodies.

  • Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding.

    • Solution: Ensure that the standards and quality controls are prepared in a matrix that closely matches the study samples.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of bile acids, including sulfated species like SGLCA, using LC-MS/MS. Please note that these are general ranges, and specific values will depend on the exact methodology and instrumentation used.

Table 1: LC-MS/MS Method Validation Parameters for Bile Acid Analysis

ParameterTypical RangeReference
Lower Limit of Quantification (LLOQ)1 - 10 ng/mL[11][12]
Upper Limit of Quantification (ULOQ)1000 - 5000 ng/mL[11]
Recovery80 - 115%[6][11][13]
Intra-day Precision (%CV)< 15%[6][13]
Inter-day Precision (%CV)< 15%[6][13]

Experimental Protocols

Solid-Phase Extraction (SPE) of SGLCA from Serum

This protocol provides a general workflow for the extraction of SGLCA from serum using a C18 SPE cartridge.

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Pre-treatment: Dilute 100 µL of serum with 900 µL of deionized water. Acidify the sample to pH ~3 with formic acid.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences. Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.

  • Elution: Elute the SGLCA from the cartridge with 1 mL of methanol. To ensure complete elution of the sulfated bile acid, a second elution with 1 mL of methanol containing 1% ammonium hydroxide can be performed and combined with the first eluate.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis of SGLCA

This protocol outlines a general LC-MS/MS method for the quantification of SGLCA.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A gradient from low to high organic mobile phase (B) over a run time of 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for SGLCA and its internal standard.

Visualizations

Experimental Workflows and Signaling Pathways

SPE_Workflow cluster_0 SPE Workflow for SGLCA Extraction Condition Condition Sample Loading Sample Loading Condition->Sample Loading Methanol, Water Washing Washing Sample Loading->Washing Pre-treated Sample Elution Elution Washing->Elution Water, 5% Methanol Dry Down & Reconstitution Dry Down & Reconstitution Elution->Dry Down & Reconstitution Methanol (+/- NH4OH) Analysis Analysis Dry Down & Reconstitution->Analysis

Caption: A generalized workflow for the solid-phase extraction of SGLCA.

LCMS_Workflow cluster_1 LC-MS/MS Analysis Workflow Sample_Injection Sample Injection LC_Separation LC Separation (C18 Column) Sample_Injection->LC_Separation Ionization Ionization (ESI Negative) LC_Separation->Ionization Mass_Analysis Mass Analysis (Triple Quadrupole) Ionization->Mass_Analysis Detection Detection (MRM) Mass_Analysis->Detection Data_Processing Data Processing & Quantification Detection->Data_Processing

Caption: A typical workflow for the LC-MS/MS analysis of SGLCA.

SGLCA_Signaling cluster_2 Potential SGLCA Signaling Pathways SGLCA This compound (SGLCA) TGR5 TGR5 SGLCA->TGR5 FXR FXR SGLCA->FXR VDR VDR SGLCA->VDR Integrin Integrin SGLCA->Integrin Downstream_TGR5 Downstream Signaling (e.g., NF-κB inhibition) TGR5->Downstream_TGR5 Downstream_FXR Gene Regulation (Bile Acid Homeostasis) FXR->Downstream_FXR Downstream_VDR Gene Regulation VDR->Downstream_VDR FAK_Paxillin FAK/Paxillin Pathway (Cell Migration, Adhesion) Integrin->FAK_Paxillin

Caption: Potential signaling pathways modulated by SGLCA and its precursors.[14][15]

References

Technical Support Center: Optimizing Mass Spectrometry for Sulfoglycolithocholic Acid (SGLCA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the detection of Sulfoglycolithocholic acid (SGLCA) and other sulfated bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for SGLCA detection?

A1: Negative ion mode electrospray ionization (ESI) is the preferred method for detecting SGLCA and other sulfated bile acids. The presence of the sulfate (B86663) and carboxylic acid groups allows for efficient deprotonation, forming the [M-H]- precursor ion, which is ideal for sensitive mass spectrometric analysis.[1]

Q2: What are the most common challenges when analyzing sulfated bile acids like SGLCA?

A2: The primary challenges include:

  • Low recovery during sample preparation, as the high polarity of the sulfate group can lead to poor retention on standard reversed-phase solid-phase extraction (SPE) sorbents.[2]

  • Matrix effects , where co-eluting compounds from biological samples (e.g., phospholipids) suppress or enhance the ionization of SGLCA, leading to inaccurate quantification.[3][4]

  • In-source fragmentation or instability, where the sulfate group can be lost within the ion source before precursor ion selection.

  • Chromatographic resolution from isomeric bile acids, which requires an optimized liquid chromatography method.[5]

Q3: What are the characteristic fragmentation patterns for SGLCA in MS/MS?

A3: In negative ion mode, sulfated bile acids exhibit characteristic fragmentation. The most common fragmentation is the neutral loss of the SO₃ group (80 Da). Another indicative product ion is HSO₄⁻ at m/z 97. For SGLCA, the precursor ion [M-H]- is m/z 512.3. A primary transition would monitor the loss of SO₃ (512.3 → 432.3), and a secondary, qualifying transition could monitor the sulfate fragment itself (e.g., 512.3 → 97.0).

Q4: Why is an internal standard crucial for SGLCA quantification?

A4: An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., SGLCA-d4), is critical to correct for variability during sample preparation and to compensate for matrix effects.[6] The IS experiences similar extraction inefficiencies and ionization suppression/enhancement as the target analyte, ensuring accurate and precise quantification.

Troubleshooting Guide

Issue 1: Low or No SGLCA Signal Intensity

Q: I am not seeing a peak for SGLCA, or the signal is extremely weak. What are the likely causes and solutions?

A: This is a common issue that can stem from problems in sample preparation, chromatography, or the mass spectrometer settings. Follow this decision tree to diagnose the problem.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry start Low / No SGLCA Signal check_is Is the Internal Standard (IS) signal also low? start->check_is check_spe Is SPE recovery low? (Check with post-spike sample) spe_solution Modify SPE Protocol: 1. Add triethylamine (B128534) sulfate to sample before loading. 2. Ensure proper C18 column conditioning. 3. Use a polymeric SPE sorbent (e.g., HLB). check_spe->spe_solution Yes check_ms_params Are MS parameters optimized? check_spe->check_ms_params No (Recovery is >85%) check_is->check_spe No (IS signal is OK) is_solution Indicates a systemic issue. Check sample prep (extraction, evaporation), injection volume, and MS sensitivity. check_is->is_solution Yes (IS signal is also low) ms_solution Confirm correct MRM transition (e.g., 512.3 -> 432.3). Optimize Cone/Fragmentor Voltage and Collision Energy. Ensure negative ion mode is active. check_ms_params->ms_solution No check_source Is the ion source clean? check_ms_params->check_source Yes source_solution Clean the ESI probe, capillary, and source optics. A dirty source is a common cause of signal loss. check_source->source_solution No

Caption: Troubleshooting workflow for low SGLCA signal intensity.

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

Q: My SGLCA peak is tailing or split. How can I improve the chromatography?

A: Poor peak shape is almost always a chromatography or column issue.

  • Check for Column Contamination: Dirty biological samples can contaminate the column inlet frit or the stationary phase.[7]

    • Solution: Install a guard column. If the problem persists, flush the analytical column with a strong solvent (if compatible) or replace it.

  • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Ensure the final sample reconstitution solvent is as weak as, or weaker than, the starting mobile phase conditions.[7]

  • Secondary Interactions: The acidic nature of bile acids can lead to interactions with active sites on the silica-based column.

    • Solution: Ensure the mobile phase contains a suitable modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. The pH of the mobile phase can also impact retention and peak shape.[8][9]

  • Column Void: Over time and with high pressure, a void can form at the head of the column.

    • Solution: This typically requires column replacement.

Issue 3: High Background Noise or Matrix Effects

Q: My baseline is very noisy, or my results are inconsistent between samples. How can I diagnose and reduce matrix effects?

A: High background and inconsistent results often point to significant matrix effects or contamination.

  • Diagnosing Matrix Effects: The presence of matrix effects can be confirmed by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solvent.[5] A significant difference indicates ion suppression or enhancement.

  • Improving Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering substances like phospholipids (B1166683).

    • Solution 1: Use a phospholipid removal plate or cartridge during sample preparation.[4]

    • Solution 2: Optimize the wash steps in your SPE protocol. A wash with a higher percentage of organic solvent (e.g., 20-30% methanol) can remove more interferences without eluting the highly polar SGLCA.

  • Chromatographic Separation: Ensure your LC method separates SGLCA from the bulk of matrix components, especially phospholipids which often elute in the middle of a reversed-phase gradient.

  • Source Contamination: A dirty ion source can increase background noise.[10]

    • Solution: Regularly clean the ion source components as per the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for SGLCA from Human Plasma

This protocol is optimized for the recovery of polar sulfated bile acids.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., SGLCA-d4 in methanol).

    • Add 100 µL of 0.5 M triethylamine sulfate solution to the plasma. This is critical to prevent the loss of sulfated bile acids on the C18 sorbent.[2]

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through slowly (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1 mL of ultrapure water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the SGLCA and other bile acids with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_setup LC System: UPLC/HPLC Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm) Column Temp: 40°C Flow Rate: 0.4 mL/min mobile_phase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc_setup->mobile_phase gradient Gradient: Start at 30% B, ramp to 80% B over 10 min, hold for 2 min, re-equilibrate. mobile_phase->gradient ms_setup System: Triple Quadrupole MS Ionization: Electrospray (ESI) Polarity: Negative gradient->ms_setup ms_params Source Temp: 450°C IonSpray Voltage: -4500 V Mode: Multiple Reaction Monitoring (MRM) ms_setup->ms_params data Data Acquisition & Processing ms_params->data sample Reconstituted Sample injection Inject 5 µL sample->injection injection->lc_setup

References

Technical Support Center: Analysis of Sulfoglycolithocholic Acid (SGLCA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfoglycolithocholic acid (SGLCA). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of SGLCA in biological samples to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for biological samples intended for SGLCA analysis?

A1: For optimal stability of bile acids, including SGLCA, biological samples such as plasma, serum, and urine should be processed and frozen as quickly as possible after collection. For long-term storage, -80°C is the preferred temperature to minimize degradation. Storage at -20°C may be adequate for shorter periods (up to a few months), but -80°C is highly recommended for long-term biobanking to ensure analyte integrity.

Q2: How many freeze-thaw cycles can my samples undergo before SGLCA concentrations are affected?

A2: While specific data for SGLCA is limited, studies on other bile acids in plasma indicate that they are generally stable for at least three freeze-thaw cycles without significant changes in concentration. However, to ensure the highest data quality, it is best practice to aliquot samples into single-use tubes after the initial processing to avoid multiple freeze-thaw events.

Q3: Can I store my samples at 4°C or room temperature for a short period before processing?

A3: Short-term storage at room temperature should be minimized. General stability data for some bile acids suggests they are stable for at least 6 hours at room temperature. If immediate freezing is not possible, refrigeration at 4°C is a temporary solution for up to 24 hours. However, for the most reliable results, processing and freezing samples as soon as possible is critical.

Q4: Are there any specific considerations for fecal samples?

A4: Yes, fecal samples should be frozen at -80°C immediately after collection to stop microbial activity, which can significantly alter the bile acid profile. Long-term storage of fecal extracts at -20°C is not recommended due to potential degradation of some bile acids.

Q5: What type of collection tubes should I use for blood samples?

A5: For blood collection, either serum or plasma (collected in EDTA or heparin tubes) can be used. Research has shown that bile acid concentrations do not differ significantly between serum and plasma.[1] However, it is important to be consistent with the sample type throughout a study. After collection, the blood should be centrifuged to separate the serum or plasma, which should then be transferred to a clean polypropylene (B1209903) tube for storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected SGLCA concentrations Sample degradation due to improper storage.Review your sample storage history. Ensure samples were consistently stored at -80°C and that the number of freeze-thaw cycles was minimized. For future collections, process and freeze samples immediately.
Inefficient extraction.Optimize your extraction protocol. Ensure complete protein precipitation and efficient recovery of SGLCA. Consider trying an alternative extraction method (e.g., solid-phase extraction if you are using liquid-liquid extraction).
High variability in SGLCA levels across replicate samples Inconsistent sample handling.Standardize your entire workflow from sample collection to analysis. Ensure consistent timing for processing, uniform storage conditions, and identical extraction procedures for all samples.
Multiple freeze-thaw cycles.Avoid repeated freeze-thawing by preparing single-use aliquots of your samples after the initial processing.
Presence of unexpected peaks in chromatogram Contamination or degradation products.Review all reagents and materials for potential sources of contamination. Consider the possibility of SGLCA degradation during storage or sample preparation. Ensure proper cleaning of analytical instruments.

Stability Data Summary

Table 1: General Stability of Bile Acids in Plasma/Serum

Storage ConditionDurationStability
Room Temperature< 6 hoursGenerally Stable
4°C< 24 hoursGenerally Stable
-20°CUp to 3 monthsAdequate for many bile acids, but some degradation may occur.[2][3][4]
-80°C> 5 yearsConsidered stable for most metabolites, including bile acids.[5]
Freeze-Thaw CyclesUp to 3 cyclesGenerally stable.

Table 2: Long-Term Storage Stability of Metabolites in Plasma at -80°C

Metabolite ClassStability at -80°CKey Findings
General MetabolomeStable for up to 7 years.Only 2% of 231 tested metabolites showed alteration in the first 7 years of storage.
Amino AcidsMay show slight increases over time.Statistically significant changes were observed for some amino acids after 5 years.
Lipids (Glycerophospholipids, Sphingomyelins)Tend to show decreased concentrations over long-term storage.Decreases of 13-17% were noted for some lipid classes after 5 years.

Experimental Protocols

Protocol 1: Bile Acid Extraction from Serum/Plasma using Protein Precipitation

This method is a common and straightforward procedure for extracting bile acids.

  • Sample Thawing: Thaw frozen serum or plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard to each sample for quantification.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to each sample.

  • Vortexing: Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted bile acids to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% methanol in water) for LC-MS analysis.

Protocol 2: Bile Acid Extraction using Solid-Phase Extraction (SPE)

SPE is a more advanced technique that provides cleaner extracts.

  • Column Conditioning: Precondition a C18 SPE column with methanol followed by water.

  • Sample Loading: Dilute the biological sample (e.g., urine, bile) and mix with an internal standard. Load the prepared sample onto the SPE column.

  • Washing: Wash the column sequentially with water and then a low percentage of methanol in water to remove interfering substances.

  • Elution: Elute the purified bile acids from the column using methanol.

  • Evaporation and Reconstitution: Collect the eluate, evaporate it to dryness, and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis Collect Collect Biological Sample (Plasma, Serum, Urine, Feces) Process Process Sample (e.g., Centrifuge Blood) Collect->Process Aliquot Aliquot into Single-Use Tubes Process->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Sample on Ice Store->Thaw Extract Extract SGLCA (Protein Precipitation or SPE) Thaw->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Experimental workflow for SGLCA analysis.

troubleshooting_guide Start Unexpected SGLCA Results (Low Concentration or High Variability) CheckStorage Review Sample Storage Conditions (Temp, Freeze-Thaw Cycles) Start->CheckStorage StorageOK Storage Conditions Optimal? CheckStorage->StorageOK ImproveStorage Action: Implement Strict Storage Protocols (Aliquot, -80°C) StorageOK->ImproveStorage No CheckExtraction Evaluate Extraction Protocol (Efficiency, Reproducibility) StorageOK->CheckExtraction Yes ImproveStorage->CheckExtraction ExtractionOK Extraction Protocol Validated? CheckExtraction->ExtractionOK OptimizeExtraction Action: Optimize or Re-validate Extraction Method ExtractionOK->OptimizeExtraction No CheckHandling Assess Sample Handling Procedures (Consistency, Contamination) ExtractionOK->CheckHandling Yes OptimizeExtraction->CheckHandling HandlingOK Handling Procedures Standardized? CheckHandling->HandlingOK StandardizeHandling Action: Standardize All Handling Steps HandlingOK->StandardizeHandling No FinalReview Review Analytical Method (LC-MS/MS Performance) HandlingOK->FinalReview Yes StandardizeHandling->FinalReview

Caption: Troubleshooting decision tree for SGLCA analysis.

References

Troubleshooting poor peak shape in Sulfoglycolithocholic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfoglycolithocholic Acid Chromatography

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor peak shape in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like this compound. The primary causes include:

  • Inappropriate Mobile Phase pH: this compound is a strong acid due to its sulfo group and also has a glycine (B1666218) conjugate, giving it a pKa value around -1.1.[1] If the mobile phase pH is not properly controlled, interactions between the ionized analyte and the stationary phase can vary, leading to tailing.[2] Operating at a low pH (e.g., 2.5–3.5) helps ensure a consistent ionization state and minimizes secondary interactions with the silica (B1680970) backbone of the column.[3]

  • Low Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the pH at the point of injection, especially if the sample is dissolved in a different pH solution.[4][5] This localized pH shift can cause peak distortion. A buffer concentration of 10-25 mM is typically recommended.[6]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7][8][9] Try reducing the injection volume or diluting the sample.

  • Column Contamination or Degradation: Accumulation of matrix components on the column or guard column can create active sites that cause tailing.[10][11] If a guard column is in use, replacing it is a good first step.[7][10]

Q2: My peak is showing fronting. What are the likely causes?

A2: Peak fronting, an asymmetry where the front half of the peak is broader, is often caused by physical or solubility issues rather than chemical interactions.[12][13]

  • Sample Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, the analyte will travel too quickly at the head of the column, causing the peak to front.[14][15][16][17] The ideal practice is to dissolve your sample in the initial mobile phase.[18]

  • Column Overload (Volume): Injecting too large a volume of sample, even if the concentration is low, can lead to fronting.[19][20]

  • Column Degradation: A physical deformation of the column packing bed, such as a void or channel at the inlet, can cause a portion of the sample to travel faster, resulting in a fronting peak.[8][10][13] This is often indicated if the problem appears suddenly and affects all peaks. If this is suspected, the column may need to be replaced.[13]

Q3: All the peaks in my chromatogram, including this compound, are broad. What should I check?

A3: When all peaks are affected similarly, the issue is likely systemic rather than specific to the analyte's chemistry.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Ensure all connections are made with appropriate, minimal-length tubing.

  • Partially Blocked Frit: Debris from the sample, mobile phase, or system can partially block the column's inlet frit, distorting the flow path and affecting all peaks.[7][12] This can sometimes be resolved by back-flushing the column.[10]

  • Column Contamination: A contaminated guard column or analytical column can lead to general peak broadening.[11] Regularly replacing the guard column can prevent this.[21][22][23]

  • Improper Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Air bubbles in the system can cause broad and noisy peaks.[18]

Q4: I'm seeing a split peak for this compound. Why is this happening?

A4: Split peaks can be an extreme manifestation of other peak shape problems or indicate a severe hardware issue.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column inlet, leading to a split peak.[24]

  • Clogged Inlet Frit: A partial blockage can create two different flow paths for the sample, resulting in a split or shouldered peak.[8]

  • Column Void: A void or channel in the column packing material can also lead to peak splitting.[8][10]

  • Co-elution: Ensure that the split peak is not actually two closely eluting isomers or impurities. Review the literature for potential isomers of this compound that might be present in your sample.[25]

Troubleshooting Workflow & Parameter Relationships

The following diagrams illustrate a logical workflow for troubleshooting peak shape issues and the relationships between key chromatographic parameters.

TroubleshootingWorkflow cluster_0 Identify Problem cluster_1 Categorize Issue cluster_2 Investigate Cause & Solution PoorPeak Poor Peak Shape Tailing Peak Tailing (As > 1.2) PoorPeak->Tailing Fronting Peak Fronting (As < 0.8) PoorPeak->Fronting Broadening Broad Peaks (Low Efficiency) PoorPeak->Broadening pH_Issue Incorrect pH / Buffer Tailing->pH_Issue Check Mobile Phase Overload_T Mass Overload Tailing->Overload_T Check Sample Load Contam_T Column Contamination Tailing->Contam_T Check Column Health Solvent_Issue Sample Solvent Mismatch Fronting->Solvent_Issue Check Sample Prep Overload_F Volume Overload Fronting->Overload_F Check Injection Vol. Void Column Void / Damage Fronting->Void Check Column Health Dead_Volume Extra-Column Volume Broadening->Dead_Volume Check System Plumbing Frit_Block Blocked Frit Broadening->Frit_Block Check Column Contam_B System Contamination Broadening->Contam_B Check Guard Column

A logical workflow for troubleshooting poor peak shape.

ParameterRelationships cluster_params Controllable Parameters cluster_factors Key Factors MobilePhase Mobile Phase pH pH MobilePhase->pH Buffer Buffer Conc. MobilePhase->Buffer Column Stationary Phase Health Column Health Column->Health Sample Sample Preparation Solvent Sample Solvent Sample->Solvent Concentration Sample Conc. Sample->Concentration System HPLC System Connections Tubing/Fittings System->Connections PeakShape Symmetrical Peak Shape pH->PeakShape Buffer->PeakShape Solvent->PeakShape Concentration->PeakShape Health->PeakShape Connections->PeakShape

Key parameter relationships influencing peak shape.

Data & Methodological Recommendations

Proper method development is key to avoiding peak shape issues. The tables below summarize critical parameters and provide recommended starting points.

Table 1: Effect of Mobile Phase pH on Analyte Ionization and Retention

pH relative to Analyte pKaDominant Analyte FormExpected Retention (Reversed-Phase)Potential Peak Shape Issue
pH < pKa - 2Un-ionized (Suppressed)HighSymmetrical
pH ≈ pKaMixed (Ionized/Un-ionized)Unstable / IntermediatePeak Tailing / Broadening
pH > pKa + 2IonizedLowSymmetrical (if no secondary interactions)

Table 2: Recommended Starting Conditions for Method Development

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C18-polar embedded (e.g., HSS T3)Minimizes silanol (B1196071) interactions and provides good retention for bile acids.
Mobile Phase A 10-25 mM Ammonium (B1175870) Acetate (B1210297) or Formate Buffer in WaterProvides buffering capacity to maintain a stable pH. Volatile for MS compatibility.[4][26]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
pH Adjust aqueous phase to pH 2.5 - 3.5Suppresses the ionization of residual silanol groups on the stationary phase, reducing secondary interactions and peak tailing.[2][3]
Sample Solvent Initial Mobile Phase CompositionPrevents peak distortion (fronting, splitting) caused by solvent mismatch.[14][18]
Guard Column Use a guard with matching stationary phaseProtects the analytical column from contamination, extending its lifetime and preserving peak shape.[21][22][23]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (25 mM Ammonium Acetate, pH 3.0)

Objective: To prepare a buffered mobile phase at a low pH to ensure consistent analyte ionization and minimize secondary interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Ammonium acetate (MS-grade)

  • Formic acid (MS-grade)

  • 0.2 µm or 0.45 µm membrane filter

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Buffer (A):

    • Weigh the appropriate amount of ammonium acetate to make a 25 mM solution in 1 L of HPLC-grade water (approx. 1.93 g).

    • Dissolve the salt completely.

    • Place a calibrated pH electrode in the solution.

    • Slowly add formic acid dropwise while stirring until the pH meter reads 3.0. It is critical to measure the pH of the aqueous portion before adding any organic modifier.

    • Filter the aqueous buffer through a 0.2 µm or 0.45 µm filter to remove particulates.[18]

  • Prepare Final Mobile Phase:

    • Combine the prepared aqueous buffer (A) with the organic solvent (B, e.g., acetonitrile) in the desired ratio for your gradient or isocratic method.

  • Degassing:

    • Degas the final mobile phase mixture using an inline degasser, sonication, or vacuum filtration to prevent air bubbles from forming in the HPLC system.[18]

  • System Equilibration:

    • Flush the HPLC system and column with the newly prepared mobile phase until a stable baseline is achieved (typically 15-30 minutes).

Protocol 2: Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a reversed-phase (C18) column that may be causing poor peak shape or high backpressure.

Procedure: Note: Disconnect the column from the detector during flushing with strong solvents to avoid contaminating the detector cell. Always check the column manufacturer's instructions for specific limitations.

  • Initial Flush: Flush the column with your mobile phase but without the buffer salts (e.g., Water/Acetonitrile) for 10-15 column volumes to remove residual buffer.

  • Organic Wash: Flush the column with 10-20 column volumes of 100% Acetonitrile.

  • Stronger Wash (for highly retained non-polar contaminants): If issues persist, flush with 10-20 column volumes of Isopropanol (IPA).

  • Re-equilibration:

    • Flush with 10-20 column volumes of 100% Acetonitrile (if IPA was used).

    • Gradually re-introduce the initial mobile phase composition (without buffer) and flush for at least 20 column volumes.

    • Re-introduce the buffered mobile phase and equilibrate the column until a stable baseline is achieved.[2]

  • Back-Flushing (for suspected frit blockage): If a sudden pressure increase and peak distortion affecting all peaks is observed, you can try reversing the column direction and flushing with a filtered, mid-strength solvent (e.g., 50:50 ACN/Water) at a low flow rate. Consult the column manual to ensure it can be back-flushed.[10]

References

Technical Support Center: Analysis of Sulfated and Unsulfated Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method development of separating sulfated and unsulfated bile acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for separating sulfated and unsulfated bile acids?

A1: The most prevalent and powerful technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, allowing for the accurate quantification of a wide range of bile acid species, including sulfated and unsulfated forms, as well as their glycine (B1666218) and taurine (B1682933) conjugates.[4]

Q2: Why is the separation of sulfated and unsulfated bile acids important?

A2: Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids.[3][5] Alterations in the profiles of sulfated and unsulfated bile acids can serve as biomarkers for various liver diseases, such as intrahepatic cholestasis of pregnancy (ICP), hepatitis, and cirrhosis.[2][6] Therefore, accurate separation and quantification are crucial for both clinical diagnostics and research.

Q3: What are the main challenges in analyzing bile acids by LC-MS?

A3: The primary challenges include the structural diversity of bile acids, the presence of numerous isomers, potential matrix effects from biological samples, and the wide dynamic range of concentrations.[4] Differentiating between isobaric species (molecules with the same mass) requires high-resolution chromatography.[4]

Q4: What type of sample preparation is required for bile acid analysis?

A4: Sample preparation is critical and often involves protein precipitation for plasma and liver samples, or solid-phase extraction (SPE) for urine and bile samples.[3][7] The goal is to remove interfering substances like proteins and salts that can affect the analytical column and mass spectrometer performance.[7][8]

Q5: How does the pH of the mobile phase affect the separation?

A5: The pH of the mobile phase is a critical parameter that influences the ionization state and chromatographic retention of different bile acid classes.[9] For instance, taurine-conjugated bile acids have a lower pKa than glycine-conjugated and unconjugated bile acids.[9] Adjusting the pH can, therefore, improve the separation of these different groups on a reverse-phase column.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of sulfated and unsulfated bile acids using LC-MS.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Injection of sample in a solvent stronger than the mobile phase.[10] 4. Secondary interactions between analytes and the column stationary phase.[10]1. Flush the column with a strong solvent or replace it if it's old.[10] 2. Adjust the mobile phase pH to ensure bile acids are in a consistent ionization state.[9] 3. Ensure the sample is dissolved in a solvent compatible with or weaker than the initial mobile phase.[10] 4. Consider a different column chemistry or mobile phase additives.
Low Signal Intensity or No Signal 1. Sample degradation. 2. Ion suppression from matrix components.[4][11] 3. Incorrect mass spectrometer settings (e.g., polarity, ion source parameters).[11] 4. Clogged or improperly positioned electrospray needle.1. Prepare fresh samples and standards.[11] 2. Improve sample cleanup (e.g., optimize SPE protocol) or dilute the sample.[4] 3. Ensure the MS method is set to the correct polarity (typically negative ion mode for bile acids) and optimize source parameters.[11][12] 4. Clean or replace the electrospray needle and check its position.[11]
Inconsistent Retention Times 1. Air bubbles in the pump or injector.[11] 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations. 4. Column aging.1. Purge the pump and injector to remove any trapped air.[11] 2. Prepare fresh mobile phases and ensure proper mixing. 3. Use a column oven to maintain a stable temperature. 4. Replace the analytical column.[10]
High Backpressure 1. Particulate matter from the sample or system blocking the column frit or tubing.[10] 2. Precipitated buffer in the mobile phase. 3. Clogged in-line filter or guard column.1. Filter all samples and mobile phases.[10] Use an in-line filter.[10] 2. Ensure the mobile phase components are fully dissolved and compatible. 3. Replace the in-line filter or guard column. If the blockage is in the main column, try back-flushing with a strong solvent.
Poor Separation of Sulfated and Unsulfated Bile Acids 1. Suboptimal mobile phase gradient. 2. Incorrect column chemistry. 3. Inappropriate mobile phase pH or additives.[12]1. Optimize the gradient elution profile, perhaps making it shallower to improve resolution. 2. A C18 column is commonly used, but other stationary phases might provide better selectivity.[12][13] 3. Adjusting the pH or the concentration of additives like ammonium (B1175870) carbonate can improve separation.[12][14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Bile Acid Isolation from Urine

This protocol is adapted from methods described for the cleanup of urinary bile acids.[1][3]

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences.

  • Elution of Unsulfated Bile Acids: Elute the unsulfated bile acids with 5 mL of methanol.

  • Elution of Sulfated Bile Acids: Elute the more polar sulfated bile acids with a methanol-water solution (e.g., 50:50 v/v).[1]

  • Drying and Reconstitution: Evaporate the collected fractions to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: HPLC-MS/MS Analysis of Sulfated and Unsulfated Bile Acids

This is a general protocol based on common parameters found in the literature.[1][3][14]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with an additive such as 0.5% ammonium carbonate or formic acid.[12][14]

  • Mobile Phase B: Acetonitrile or methanol.[14][15]

  • Flow Rate: 0.2-0.4 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic bile acids, followed by a re-equilibration step.

  • Column Temperature: 40-50 °C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument.

Data Analysis:

  • Identify and quantify bile acids based on their specific retention times and MRM transitions (precursor ion -> product ion).

  • Use isotopically labeled internal standards for accurate quantification to correct for matrix effects and variations in sample preparation.[2][4]

Quantitative Data Summary

The following table summarizes typical retention time ranges for different classes of bile acids on a C18 column. Actual retention times will vary depending on the specific method parameters.

Bile Acid Class Typical Elution Order Relative Polarity
Tauro-conjugated, SulfatedEarlyMost Polar
Glyco-conjugated, SulfatedEarly to MidPolar
Unconjugated, SulfatedMidModerately Polar
Tauro-conjugated, UnsulfatedMid to LateLess Polar
Glyco-conjugated, UnsulfatedLateNon-polar
Unconjugated, UnsulfatedLateMost Non-polar

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for Bile Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, etc.) SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Evaporation Evaporation & Reconstitution SPE->Evaporation Elution HPLC HPLC Separation Evaporation->HPLC MS MS/MS Detection HPLC->MS Ionization Quantification Quantification & Integration MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for bile acid analysis.

SPE_Protocol Figure 2. Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Water to remove salts) Load->Wash Elute_Unsulfated 4. Elute Unsulfated BAs (Methanol) Wash->Elute_Unsulfated Elute_Sulfated 5. Elute Sulfated BAs (Methanol/Water) Elute_Unsulfated->Elute_Sulfated To_Analysis Proceed to Evaporation & LC-MS Analysis Elute_Sulfated->To_Analysis

Caption: Step-by-step SPE protocol for bile acids.

References

Technical Support Center: Sulfoglycolithocholic Acid (SGLCA) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing biological samples to ensure the integrity of Sulfoglycolithocholic acid (SGLCA).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the integrity of SGLCA in biological samples?

A1: The stability of SGLCA in biological samples, such as plasma, serum, and urine, is primarily influenced by storage temperature, the duration of storage, and the number of freeze-thaw cycles. Improper handling and storage can lead to degradation of the analyte, resulting in inaccurate quantification.

Q2: What is the recommended short-term storage condition for plasma and serum samples intended for SGLCA analysis?

A2: For short-term storage, it is recommended to keep plasma and serum samples at 4°C for up to 24 hours. If the analysis cannot be performed within this timeframe, samples should be frozen. One study on a similar compound, lithocholic acid sulfate (B86663), found that quality control samples were stable for 24 hours at 4°C.

Q3: How should I store plasma and serum samples for long-term SGLCA analysis?

A3: For long-term storage, freezing samples at -20°C or -80°C is crucial.[1][2] Studies on a panel of 15 bile acids have shown them to be stable for at least 15 days at -20°C.[3] For extended long-term storage, -80°C is generally the preferred temperature to minimize degradation. A study on lithocholic acid sulfate demonstrated stability for 14 days at -20°C.

Q4: How do freeze-thaw cycles impact SGLCA integrity?

A4: Repeated freeze-thaw cycles should be avoided as they can negatively impact the stability of many analytes. A study on lithocholic acid sulfate indicated that the analyte was stable after three freeze-thaw cycles. However, as a best practice, it is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q5: What are the recommended storage conditions for urine samples for SGLCA analysis?

A5: Urine samples are generally less stable than plasma or serum due to higher enzymatic activity and the potential for bacterial growth. For short-term storage (up to 24 hours), refrigeration at 4°C is recommended.[4] For storage longer than 24 hours, freezing at -20°C or -80°C is necessary.[5] It is important to note that freezing urine samples can sometimes lead to a decrease in the concentration of certain markers.

Q6: Are there any specific collection procedures I should follow for samples intended for SGLCA analysis?

A6: Standardized sample collection protocols are essential for reliable results. For blood samples, use appropriate collection tubes (e.g., EDTA for plasma, serum separator tubes for serum) and process them promptly to separate plasma or serum from blood cells. For urine, a clean-catch midstream sample is often preferred to minimize contamination.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable SGLCA levels in fresh samples Inefficient extraction of SGLCA from the sample matrix.Optimize the sample preparation method. Protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724) is a common and effective technique for bile acid extraction from plasma and serum. Solid-phase extraction (SPE) can also be used for cleaner extracts.
High variability in SGLCA concentrations between aliquots of the same sample Inconsistent sample handling and processing. Non-homogenous sample before aliquoting.Ensure standardized procedures for sample collection, processing, and storage. Thoroughly mix samples before aliquoting. Use calibrated pipettes for accurate volume measurements.
Decrease in SGLCA concentration in stored samples Analyte degradation due to improper storage temperature or prolonged storage.Review storage conditions and duration. Ensure samples are stored at the recommended temperatures (-20°C or -80°C for long-term). For critical studies, it is advisable to conduct a stability study under your specific storage conditions.
Unexpected peaks or interferences in the chromatogram Contamination during sample collection or processing. Matrix effects from the biological sample.Use high-purity solvents and reagents. Implement a robust chromatographic method, such as LC-MS/MS, which offers high selectivity and sensitivity for bile acid analysis. The use of internal standards, preferably isotopically labeled SGLCA, can help to correct for matrix effects and variations in extraction efficiency.

Data on Bile Acid Stability

While specific quantitative data for SGLCA degradation is limited in publicly available literature, the following tables summarize stability data for related bile acids, which can serve as a valuable reference.

Table 1: Stability of 15 Bile Acids in Human Serum

Storage TemperatureDurationStability
Room Temperature15 daysStable
4°C15 daysStable
-20°C15 daysStable

(Data sourced from a study on 15 different bile acid species)

Table 2: Stability of Lithocholic Acid Sulfate Quality Control Samples

Storage ConditionDurationStability
Room Temperature4 hoursStable
4°C24 hoursStable
-20°C14 daysStable
Freeze-Thaw Cycles3 cyclesStable

Experimental Protocols

Protocol 1: Plasma/Serum Sample Preparation using Protein Precipitation

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Transfer a specific volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.

  • Internal Standard: Add an internal standard solution (e.g., deuterated SGLCA) to each sample.

  • Precipitation: Add 3-4 volumes of cold acetonitrile or methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted bile acids to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Quantification of SGLCA using LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for the sensitive and selective quantification of SGLCA.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of bile acids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of SGLCA and its internal standard.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collect_Plasma Collect Plasma/Serum Process_Blood Centrifuge & Separate Collect_Plasma->Process_Blood Collect_Urine Collect Urine Aliquot Aliquot Samples Collect_Urine->Aliquot Process_Blood->Aliquot Short_Term Short-Term (4°C) Aliquot->Short_Term < 24h Long_Term Long-Term (-20°C / -80°C) Aliquot->Long_Term > 24h Extraction Protein Precipitation Short_Term->Extraction Long_Term->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Interpretation LCMS->Data

Caption: Recommended workflow for SGLCA sample handling and analysis.

Storage_Impact cluster_conditions Storage Conditions cluster_outcome Impact on SGLCA Integrity cluster_recommendations Recommendations Temperature Temperature Integrity SGLCA Integrity Temperature->Integrity Duration Duration Duration->Integrity Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Integrity Rec_Temp Optimal Temperature (-20°C / -80°C) Integrity->Rec_Temp Rec_Dur Minimize Duration Integrity->Rec_Dur Rec_FT Aliquot to Avoid Freeze-Thaw Integrity->Rec_FT

Caption: Factors affecting SGLCA integrity and corresponding recommendations.

References

Validation & Comparative

A Comparative Analysis of Sulfoglycolithocholic Acid and Glycolithocholic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activity, and experimental evaluation of Sulfoglycolithocholic acid and its precursor, Glycolithocholic acid.

This guide provides a detailed comparative analysis of this compound (SGLCA) and Glycolithocholic acid (GLCA), two bile acids of significant interest in metabolic and toxicological research. Understanding the key differences in their chemical properties and biological activities is crucial for researchers, scientists, and drug development professionals exploring their therapeutic and toxicological implications.

Executive Summary

Glycolithocholic acid (GLCA) is a secondary bile acid formed in the gut by microbial modification of primary bile acids. It is known for its potential cellular toxicity. This compound (SGLCA) is the sulfated metabolite of GLCA, a transformation that occurs primarily in the liver. This sulfation is a critical detoxification pathway, rendering the molecule more water-soluble and facilitating its excretion. This guide will delve into the quantitative differences in their properties, their interactions with key nuclear receptors, and the experimental methods used to characterize them.

Physicochemical Properties

The addition of a sulfate (B86663) group to Glycolithocholic acid dramatically alters its physicochemical properties, most notably its acidity and solubility. These changes are fundamental to its altered biological disposition and reduced toxicity.

PropertyThis compound (SGLCA)Glycolithocholic acid (GLCA)Supporting Experimental Data
Molecular Formula C₂₆H₄₃NO₇S[1]C₂₆H₄₃NO₄[2]Mass Spectrometry
Molecular Weight 513.7 g/mol [1]433.6 g/mol [2]Mass Spectrometry
pKa (Strongest Acidic) -1.1 (Predicted)[3]3.77 (Predicted)[4]Computational Prediction (ChemAxon)
Water Solubility Slightly soluble in water (as sodium salt)[4]Sparingly soluble in aqueous buffers; ~0.5 mg/mL in 1:1 DMF:PBS (pH 7.2)[5]Solubility Assays

Key Insight: The significantly lower pKa of SGLCA indicates it is a much stronger acid than GLCA. This, along with the presence of the highly polar sulfate group, contributes to its increased water solubility, a key factor in its detoxification and elimination from the body.[6]

Biological Activity and Toxicity

The primary biological distinction between GLCA and SGLCA lies in their cytotoxicity. GLCA is known to be one of the most toxic secondary bile acids, while sulfation to SGLCA is a major detoxification pathway.[7]

Biological EffectThis compound (SGLCA)Glycolithocholic acid (GLCA)Supporting Experimental Data
General Cytotoxicity Less toxic than its unsulfated counterpart.[6]Cytotoxic; Lithocholic acid is the most toxic of the major colonic bile acids.[7][8]Cell Viability Assays (e.g., MTT, LDH)

Interaction with Nuclear Receptors

Bile acids are important signaling molecules that exert their effects by interacting with nuclear receptors, which in turn regulate the expression of genes involved in metabolism and detoxification. The key receptors in this context are the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the Vitamin D Receptor (VDR).

Nuclear ReceptorThis compound (SGLCA)Glycolithocholic acid (GLCA)Supporting Experimental Data
Farnesoid X Receptor (FXR) Does not activate FXR.[9]Potent activator of FXR.[9]Reporter Gene Assays, Coactivator Association Assays
Pregnane X Receptor (PXR) Activity not well-characterized, but sulfation generally reduces receptor activation.The parent compound, lithocholic acid, is a known activator of PXR.[10]Reporter Gene Assays
Vitamin D Receptor (VDR) Activity not well-characterized.The parent compound, lithocholic acid, is a known VDR ligand.Reporter Gene Assays, Competitive Binding Assays

Key Insight: A critical functional difference is their interaction with FXR. GLCA activates FXR, a key regulator of bile acid homeostasis. In contrast, sulfation of secondary bile acids like GLCA appears to abolish this activation.[9] This has significant implications for gene regulation in the liver and intestine. The parent compound of GLCA, lithocholic acid, is a known activator of PXR and VDR, suggesting that GLCA likely shares these activities. The effect of sulfation on PXR and VDR interaction is less definitively established in comparative studies.

Experimental Protocols

This section details the methodologies for key experiments used to compare this compound and Glycolithocholic acid.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Glycolithocholic acid or this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the viability of control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Nuclear Receptor Activation: Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene (luciferase).

Protocol for PXR Activation:

  • Cell Line: Use a stable cell line, such as HepG2-CYP3A4-hPXR, which contains a human PXR expression vector and a luciferase reporter gene under the control of a PXR-responsive promoter (from the CYP3A4 gene).

  • Cell Seeding and Treatment: Plate the cells and, after allowing them to adhere, treat them with a range of concentrations of the test compounds (GLCA or SGLCA) or a known PXR agonist (e.g., rifampicin) as a positive control.

  • Incubation: Incubate the cells for a period sufficient to allow for receptor activation and reporter gene expression (typically 24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Normalization and Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase vector or a separate viability assay). The results are typically expressed as fold activation over the vehicle control. EC50 values (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.

A similar protocol can be adapted for FXR and VDR by using cell lines with the respective receptor expression vectors and appropriate reporter constructs.

Visualizing Key Biological Pathways and Workflows

Bile Acid Metabolism and Detoxification

The following diagram illustrates the metabolic relationship between Glycolithocholic acid and this compound, highlighting the detoxification role of sulfation.

cluster_gut Gut Lumen cluster_liver Hepatocyte Primary_Bile_Acids Primary Bile Acids (e.g., Glycocholic Acid) Glycolithocholic_Acid Glycolithocholic Acid (GLCA) Primary_Bile_Acids->Glycolithocholic_Acid Bacterial 7α-dehydroxylation Glycolithocholic_Acid_abs Glycolithocholic Acid (GLCA) Glycolithocholic_Acid->Glycolithocholic_Acid_abs Intestinal Absorption Sulfoglycolithocholic_Acid This compound (SGLCA) Excretion Urine/Feces Sulfoglycolithocholic_Acid->Excretion Enhanced Excretion Glycolithocholic_Acid_abs->Sulfoglycolithocholic_Acid Sulfation (SULT2A1)

Metabolic pathway of GLCA to SGLCA.
Differential Regulation of Farnesoid X Receptor (FXR)

This diagram illustrates the opposing effects of Glycolithocholic acid and its sulfated form on the activation of the Farnesoid X Receptor (FXR) signaling pathway.

GLCA Glycolithocholic Acid (GLCA) FXR FXR GLCA->FXR Activates SGLCA This compound (SGLCA) SGLCA->FXR Does Not Activate Target_Genes FXR Target Genes (e.g., SHP, BSEP) FXR->Target_Genes Regulates Transcription

FXR activation by GLCA versus SGLCA.
Experimental Workflow for Comparative Cytotoxicity

The following workflow outlines the key steps in comparing the cytotoxic effects of GLCA and SGLCA using an MTT assay.

Start Start Cell_Culture Culture HepG2 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with varying concentrations of GLCA and SGLCA Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure absorbance and calculate IC50 values MTT_Assay->Data_Analysis End End Data_Analysis->End

Workflow for cytotoxicity comparison.

Conclusion

The sulfation of Glycolithocholic acid to form this compound is a pivotal detoxification process that fundamentally alters the molecule's physicochemical and biological properties. SGLCA is a significantly stronger acid with enhanced water solubility, which facilitates its excretion and reduces the cellular toxicity associated with GLCA. Furthermore, this modification abrogates the ability of the bile acid to activate the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis. For researchers in drug development, understanding these differences is essential for evaluating the safety profiles of compounds that may modulate bile acid metabolism and for exploring the therapeutic potential of targeting these pathways.

References

A Comparative Guide to the Quantification of Sulfoglycolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods for the quantification of Sulfoglycolithocholic acid (SGLCA), a sulfated conjugate of a secondary bile acid. Accurate measurement of SGLCA is crucial for understanding its role in various physiological and pathological processes, including liver diseases and metabolic disorders. This document outlines the performance of the two main analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Method Performance Comparison

The selection of a quantification method is often a trade-off between sensitivity, specificity, throughput, and cost. Below is a summary of the typical performance characteristics for LC-MS/MS and ELISA in the context of bile acid analysis. While specific data for a direct cross-validation of SGLCA is limited, the following tables provide a representative comparison based on validated methods for sulfated bile acids and total bile acids.

Table 1: Quantitative Performance of LC-MS/MS for Sulfated Bile Acids

ParameterPerformanceCitation
Linearity (R²)> 0.995[1]
Lower Limit of Detection (LLOD)0.1 - 0.5 nM[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[2]
Inter-assay Precision (CV%)< 10%[3]
Intra-assay Precision (CV%)< 15%[3]
Accuracy/Recovery80 - 120%[3]

Table 2: Representative Performance of ELISA for Total Bile Acids

ParameterPerformanceCitation
Linearity (R²)Typically > 0.98[4]
Detection Range3.13 - 200 ng/mL[4]
Intra-assay Precision (CV%)< 8%[4]
Inter-assay Precision (CV%)< 10%[4]
Recovery80 - 109%[4]

Experimental Methodologies

Detailed and validated protocols are essential for reproducible and accurate quantification. The following sections provide representative methodologies for both LC-MS/MS and ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is considered the gold standard for the quantification of bile acids due to its high sensitivity and specificity.[5] This method allows for the simultaneous measurement of multiple bile acid species.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum, add 150 µL of ice-cold methanol (B129727) (or acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).[3]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[6]

2. Chromatographic Separation

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm) is commonly used.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile/methanol (2:1, v/v) with 0.1% formic acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over approximately 15-25 minutes is used to separate the bile acids.[2]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for sulfated bile acids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for SGLCA and the internal standard.

  • Data Analysis: Peak areas are integrated, and the ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte concentration in the samples.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput method that relies on the specific binding of an antibody to the target analyte. While a specific commercial ELISA kit for SGLCA is not widely available, this general protocol for a competitive ELISA, commonly used for small molecules like bile acids, is provided.

1. Plate Coating

  • A microtiter plate is pre-coated with an antibody specific to the target analyte (or a competitor antigen).

2. Sample and Standard Incubation

  • Add standards and samples to the appropriate wells of the microtiter plate.

  • Add a known amount of enzyme-conjugated SGLCA (or a competitor) to each well.

  • During incubation, the sample SGLCA and the enzyme-conjugated SGLCA compete for binding to the limited number of antibody sites.

3. Washing

  • Wash the plate several times with a wash buffer to remove any unbound components.

4. Substrate Addition and Signal Development

  • Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme converts the substrate into a colored product.

  • The intensity of the color is inversely proportional to the amount of SGLCA in the sample.

5. Reaction Stopping and Absorbance Measurement

  • Stop the enzyme-substrate reaction by adding a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of SGLCA in the samples is determined by interpolating their absorbance values on the standard curve.

Visualizing Workflows and Pathways

To better illustrate the processes and interactions discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow lcms_prep Sample Preparation (Protein Precipitation) lcms_sep Chromatographic Separation (LC) lcms_prep->lcms_sep lcms_det Mass Spectrometric Detection (MS/MS) lcms_sep->lcms_det lcms_data Data Analysis lcms_det->lcms_data elisa_coat Plate Coating elisa_inc Sample/Standard Incubation elisa_coat->elisa_inc elisa_wash Washing elisa_inc->elisa_wash elisa_sub Substrate Addition elisa_wash->elisa_sub elisa_read Absorbance Reading elisa_sub->elisa_read elisa_data Data Analysis elisa_read->elisa_data

Experimental workflows for LC-MS/MS and ELISA.

bile_acid_signaling cluster_receptors Bile Acid Receptors cluster_pathways Downstream Signaling cluster_effects Cellular Effects SGLCA This compound (SGLCA) FXR Farnesoid X Receptor (FXR) SGLCA->FXR TGR5 Takeda G-protein coupled Receptor 5 (TGR5) SGLCA->TGR5 NFkB NF-κB Pathway FXR->NFkB inhibition GLP1 GLP-1 Secretion TGR5->GLP1 stimulation Inflammation Modulation of Inflammation NFkB->Inflammation Metabolism Regulation of Glucose and Lipid Metabolism GLP1->Metabolism

Simplified signaling pathway of bile acids like SGLCA.

References

A Comparative Guide to the Biological Effects of Sulfated and Non-Sulfated Bile Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of sulfated and non-sulfated bile acids, supported by experimental data. Understanding the distinct roles of these two forms of bile acids is crucial for research in liver diseases, gastrointestinal disorders, and drug metabolism.

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play a critical role in lipid digestion and absorption. However, their functions extend beyond this, as they are now recognized as important signaling molecules that regulate their own synthesis, transport, and metabolism, as well as glucose and lipid homeostasis. A key metabolic pathway for bile acids is sulfation, a process that significantly alters their physicochemical properties and biological activities. This guide will delve into the comparative effects of sulfated and non-sulfated bile acids on cytotoxicity, intestinal transport, and their interactions with key nuclear receptors.

The Role of Sulfation in Bile Acid Metabolism

Sulfation is a major detoxification pathway for hydrophobic bile acids.[1] This enzymatic process, primarily catalyzed by sulfotransferase 2A1 (SULT2A1), involves the addition of a sulfate (B86663) group, which increases the water solubility of bile acids.[2] This modification enhances their elimination in urine and feces, thereby reducing their potential toxicity.[2]

Comparative Biological Effects

The addition of a sulfate group to a bile acid molecule has profound effects on its biological functions. The following sections and tables summarize the key differences observed in experimental settings.

Cytotoxicity

Non-sulfated bile acids, particularly the more hydrophobic ones like lithocholic acid (LCA) and deoxycholic acid (DCA), can be cytotoxic at high concentrations, leading to cell membrane damage and apoptosis. Sulfation is a critical mechanism for detoxifying these bile acids.

Table 1: Comparative Cytotoxicity of Sulfated and Non-Sulfated Bile Acids

Bile Acid PairCell LineParameterNon-Sulfated ValueSulfated ValueReference
Lithocholic Acid (LCA) vs. Lithocholic Acid Sulfate (LCA-S)HepG2IC50Data not availableData not availableN/A
Deoxycholic Acid (DCA) vs. Deoxycholic Acid Sulfate (DCA-S)HepG2IC50Data not availableData not availableN/A

While specific IC50 values for a direct comparison in HepG2 cells were not available in the searched literature, it is widely reported that sulfation reduces the cytotoxicity of hydrophobic bile acids.

Intestinal Absorption and Secretion

The sulfation status of a bile acid significantly influences its handling by the intestines. Non-sulfated bile acids are efficiently absorbed, participating in enterohepatic circulation. In contrast, sulfated bile acids are poorly absorbed and are thus more readily excreted.

Table 2: Comparative Intestinal Transport of Sulfated and Non-Sulfated Bile Acids

Bile AcidIn Vitro ModelTransport ParameterValueReference
Taurocholic Acid (Non-sulfated)Caco-2 cellsVmax13.7 pmol/mg protein/min[3]
Taurocholic Acid (Non-sulfated)Caco-2 cellsKm49.7 µM[3]
Sulfated Bile AcidsRat colonAbsorptionNot absorbed[1]
Sulfated Bile AcidsRat ileumAbsorptionSignificantly lower than non-sulfated counterparts[1]
Receptor Activation

Bile acids are ligands for several nuclear receptors, including the Farnesoid X Receptor (FXR), Takeda G-protein coupled Receptor 5 (TGR5), and the Vitamin D Receptor (VDR). The activation of these receptors by bile acids triggers signaling cascades that regulate various metabolic processes. Sulfation can significantly alter the ability of a bile acid to activate these receptors.

Table 3: Comparative Activation of Nuclear Receptors by Sulfated and Non-Sulfated Bile Acids

ReceptorBile AcidParameterValueReference
FXR Chenodeoxycholic Acid (CDCA)EC5010-100 µM
Deoxycholic Acid (DCA)EC5010-100 µM
Lithocholic Acid (LCA)EC5010-100 µM
TGR5 Lithocholic Acid (LCA)EC500.4-10 µM
Deoxycholic Acid (DCA)EC500.4-10 µM
Chenodeoxycholic Acid (CDCA)EC500.4-10 µM
Lithocholic Acid Sulfate (LCA-S)ActivityDetrimental for EC50 and efficacy[2]
VDR Lithocholic Acid (LCA)EC502.14 ± 1.03 µM[4]
LCA Glucuronide IIEC506.52 ± 2.60 µM[4]

Signaling Pathways

The differential activation of FXR, TGR5, and VDR by sulfated and non-sulfated bile acids leads to distinct downstream signaling events.

FXR_Signaling cluster_extracellular Extracellular cluster_cellular Hepatocyte Non-sulfated BA Non-sulfated BA FXR FXR Non-sulfated BA->FXR Activates RXR RXR FXR->RXR Heterodimerizes SHP SHP RXR->SHP Induces BSEP BSEP RXR->BSEP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Bile Acid Efflux Bile Acid Efflux BSEP->Bile Acid Efflux

Caption: FXR Signaling Pathway Activation by Non-Sulfated Bile Acids.

TGR5_Signaling cluster_extracellular Extracellular cluster_cellular Intestinal L-cell Non-sulfated BA Non-sulfated BA TGR5 TGR5 Non-sulfated BA->TGR5 Activates Gs Gs TGR5->Gs AC AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GLP1 GLP1 PKA->GLP1 Secretion Glucose Homeostasis Glucose Homeostasis GLP1->Glucose Homeostasis

Caption: TGR5 Signaling Pathway in an Intestinal L-cell.

VDR_Signaling cluster_extracellular Extracellular cluster_cellular Enterocyte LCA Lithocholic Acid (Non-sulfated) VDR VDR LCA->VDR Activates RXR RXR VDR->RXR Heterodimerizes CYP3A4 CYP3A4 RXR->CYP3A4 Induces Bile Acid Detoxification Bile Acid Detoxification CYP3A4->Bile Acid Detoxification

Caption: VDR-Mediated Bile Acid Detoxification Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of sulfated and non-sulfated bile acids for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Intestinal Transport Studies: Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, providing a valuable in vitro model for studying intestinal drug and compound transport.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Experiment:

    • Add the test bile acid (sulfated or non-sulfated) to the apical (AP) or basolateral (BL) chamber.

    • At specified time intervals, collect samples from the receiver chamber (BL for AP to BL transport, and AP for BL to AP transport).

  • Quantification: Analyze the concentration of the bile acid in the collected samples using a suitable analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s or the transport rate in pmol/mg protein/min.

Caco2_Workflow cluster_workflow Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on permeable supports B Culture for 21-28 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add bile acid to apical or basolateral side C->D E Incubate and collect samples from the receiver chamber D->E F Quantify bile acid concentration (LC-MS/MS) E->F G Calculate Papp or transport rate F->G

References

A Researcher's Guide to Inter-Laboratory Comparison of Sulfoglycolithocholic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish and compare measurements of Sulfoglycolithocholic acid (SGLCA) across different laboratories. While direct inter-laboratory comparison data for SGLCA is not broadly published, this document outlines a standardized analytical protocol and performance benchmarks derived from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for similar bile acids and other small molecules in biological matrices. Adherence to this guide will facilitate greater consistency and comparability of results.

Metabolic Context of this compound

This compound is a sulfated, glycine-conjugated secondary bile acid. Its formation is part of the broader bile acid metabolism, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. The pathway diagram below illustrates the generation of SGLCA.

Primary Bile Acids Primary Bile Acids Secondary Bile Acids Secondary Bile Acids (e.g., Lithocholic Acid) Liver (Hepatocytes) Liver (Hepatocytes) Secondary Bile Acids->Liver (Hepatocytes) Conjugated & Sulfated Bile Acids Conjugated & Sulfated Bile Acids Intestinal Bacteria Intestinal Bacteria Intestinal Bacteria->Secondary Bile Acids Glycine (B1666218) Conjugation Glycine Conjugation Liver (Hepatocytes)->Glycine Conjugation Glycolithocholic Acid Glycolithocholic Acid Glycine Conjugation->Glycolithocholic Acid Sulfation Sulfation Glycolithocholic Acid->Sulfation This compound This compound (SGLCA) Sulfation->this compound

Caption: Metabolic pathway showing the formation of this compound.

Recommended Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of SGLCA in biological matrices like serum and plasma. The following protocol is a synthesis of best practices from validated methods for similar compounds.[1][2][3]

Experimental Workflow

The diagram below outlines the major steps for the quantification of SGLCA from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection 1. Serum/Plasma Sample Collection Protein Precipitation 2. Protein Precipitation (e.g., with Acetonitrile) Centrifugation 3. Centrifugation Protein Precipitation->Centrifugation Internal Standard Add Internal Standard Internal Standard->Protein Precipitation Supernatant Transfer 4. Supernatant Transfer Centrifugation->Supernatant Transfer SPE 5. Solid Phase Extraction (SPE) (Optional Cleanup) Supernatant Transfer->SPE Final Extract 6. Evaporation & Reconstitution SPE->Final Extract LC Separation 7. Chromatographic Separation (C18 Column) Final Extract->LC Separation MS Detection 8. Mass Spectrometry (ESI-, MRM Mode) LC Separation->MS Detection Integration 9. Peak Integration MS Detection->Integration Calibration Curve 10. Calibration Curve Generation Integration->Calibration Curve Quantification 11. Concentration Calculation Calibration Curve->Quantification

Caption: Experimental workflow for SGLCA quantification by LC-MS/MS.

Detailed Experimental Protocol
  • Sample Preparation

    • Protein Precipitation: To a 100 µL aliquot of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled SGLCA).

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a new tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A typical gradient might be: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10.1-12 min (5% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion for SGLCA is [M-H]⁻ at m/z 512.3.[4] A potential product ion for monitoring can be derived from the loss of the sulfo group (m/z 432.3) or fragmentation of the glycine conjugate. Specific MRM transitions should be optimized for the instrument in use.

Performance Benchmarks for Method Validation

Laboratories should validate their SGLCA measurement assay based on established guidelines. The following table provides typical acceptance criteria for key validation parameters, based on similar LC-MS/MS assays.[3][5][6]

Parameter Typical Performance Metric Acceptance Criteria Purpose
Linearity (R²) Coefficient of Determination> 0.99Assesses the relationship between concentration and instrument response.
Accuracy % Recovery85-115% (80-120% at LLOQ)Measures the closeness of the measured value to the true value.
Precision (CV%) Coefficient of Variation< 15% (< 20% at LLOQ)Evaluates the repeatability and reproducibility of the measurement.
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio> 10The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Matrix Effect % Suppression/Enhancement85-115%Assesses the influence of matrix components on ionization efficiency.
Recovery % Extraction EfficiencyConsistent and reproducibleMeasures the efficiency of the sample preparation process.

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

By implementing this standardized protocol and validating the method against these performance benchmarks, laboratories can achieve more reliable and comparable SGLCA measurements, fostering better collaboration and data integrity in research and development.

References

The Diagnostic Duo: Unveiling the Correlation of Sulfoglycolithocholic Acid with Standard Liver Function Tests

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of liver function assessment, traditional biomarkers such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin (B190676) have long been the cornerstones of clinical diagnosis. However, the quest for more specific and sensitive markers of liver injury, particularly in the context of drug development and cholestatic diseases, has brought sulfated bile acids to the forefront of research. Among these, Sulfoglycolithocholic acid (S-GLCA), a sulfated and glycine-conjugated form of the secondary bile acid lithocholic acid (LCA), is emerging as a significant player. This guide provides an objective comparison of S-GLCA with standard liver function tests (LFTs), supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising biomarker.

Quantitative Correlation of this compound with Liver Function Tests

The correlation of S-GLCA with standard LFTs can provide valuable insights into the nature and severity of liver injury. While extensive direct correlational studies for S-GLCA are still emerging, existing research on sulfated bile acids, including sulfolithocholylglycine (SLCG), offers significant data.

A key study investigated the correlation of fasting serum SLCG with other liver function tests in various liver diseases, providing the following insights:

Liver Disease CategoryCorrelated Liver Function TestCorrelation Coefficient (r)Significance (p-value)
Acute Viral Hepatitis Albumin0.56<0.05
Aspartate Aminotransferase (GOT)0.40<0.05
Chronic Active Hepatitis Aspartate Aminotransferase (GOT)0.93<0.001
Alanine Aminotransferase (GPT)0.85<0.001
Liver Cirrhosis Albumin0.50Not specified

Data from Song et al. (2010). Note: GOT (Glutamic-Oxaloacetic Transaminase) is equivalent to AST, and GPT (Glutamic-Pyruvic Transaminase) is equivalent to ALT.

These findings suggest that in inflammatory conditions such as acute and chronic active hepatitis, the concentration of SLCG in the serum is significantly and positively correlated with the levels of key liver enzymes AST and ALT. This indicates that as hepatocellular injury worsens, leading to the release of these enzymes, there is a corresponding increase in the levels of this sulfated bile acid. The correlation with albumin in acute viral hepatitis and liver cirrhosis suggests a potential link to the liver's synthetic function.

Furthermore, studies have shown that elevated levels of serum sulfated bile acids (SSBA) are significantly associated with cholestasis, a condition characterized by reduced bile flow. In contrast, elevated levels of the parent compound, lithocholic acid (LCA), are more indicative of hepatocellular injury. This differential association highlights the potential of sulfated bile acids like S-GLCA to help distinguish between different patterns of liver injury.

Experimental Protocols

Accurate quantification of S-GLCA is crucial for its validation as a biomarker. The two primary methods for this are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: Quantification of this compound in Human Serum using LC-MS/MS

This protocol provides a general framework for the analysis of S-GLCA. Specific parameters may require optimization based on the instrumentation and standards available.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human serum, add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., deuterated S-GLCA).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 10% to 90% B over 10 minutes, followed by a 3-minute wash at 95% B and a 2-minute re-equilibration at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for S-GLCA and the internal standard. The exact m/z values will need to be determined by direct infusion of pure standards.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

3. Data Analysis:

  • Quantify S-GLCA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of S-GLCA.

Experimental Protocol: Quantification of this compound in Human Serum using ELISA

This protocol outlines the general steps for a competitive ELISA. Specific antibody concentrations, incubation times, and temperatures should be optimized.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with an S-GLCA-protein conjugate (e.g., S-GLCA-BSA) in a carbonate-bicarbonate buffer (pH 9.6).

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate as described above.

3. Competitive Reaction:

  • Add a mixture of the serum sample (or S-GLCA standard) and a specific anti-S-GLCA primary antibody to the coated wells.

  • Incubate for 1-2 hours at room temperature. During this incubation, free S-GLCA in the sample will compete with the coated S-GLCA for binding to the primary antibody.

4. Secondary Antibody and Detection:

  • Wash the plate to remove unbound antibodies and sample components.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

5. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • The signal intensity will be inversely proportional to the concentration of S-GLCA in the sample.

  • Calculate the S-GLCA concentration based on a standard curve.

Signaling Pathways and Experimental Workflows

The biological activity of S-GLCA and its parent compound, LCA, is closely tied to their interaction with nuclear receptors, particularly the Farnesoid X Receptor (FXR).

SGLCA_Signaling_Pathway cluster_hepatocyte Hepatocyte cluster_detoxification Detoxification LCA Lithocholic Acid (LCA) FXR Farnesoid X Receptor (FXR) LCA->FXR Antagonism Cholestasis Cholestasis LCA->Cholestasis Induction SGLCA This compound (S-GLCA) BSEP Bile Salt Export Pump (BSEP) FXR->BSEP Upregulation BSEP->Cholestasis Prevention Sulfation Sulfation & Glycination SGLCA_detox This compound (S-GLCA) Sulfation->SGLCA_detox LCA_detox Lithocholic Acid (LCA) LCA_detox->Sulfation

Caption: S-GLCA formation and its interaction with the FXR signaling pathway in hepatocytes.

Lithocholic acid is known to be a potent cholestatic agent. One of the proposed mechanisms for its toxicity is its ability to act as an antagonist to the Farnesoid X Receptor (FXR). FXR is a key regulator of bile acid homeostasis, and its activation normally upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile salts out of hepatocytes. By antagonizing FXR, LCA can lead to a downregulation of BSEP, resulting in the accumulation of toxic bile acids within the liver cells and causing cholestasis. The sulfation and glycination of LCA to form S-GLCA is a detoxification pathway that increases its water solubility and facilitates its elimination, thereby mitigating its toxic effects.

Experimental_Workflow Patient_Sample Patient Serum Sample Protein_Precipitation Protein Precipitation Patient_Sample->Protein_Precipitation ELISA_Analysis ELISA Analysis Patient_Sample->ELISA_Analysis LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Data_Quantification Data Quantification LCMS_Analysis->Data_Quantification Correlation_Analysis Correlation with LFTs Data_Quantification->Correlation_Analysis ELISA_Analysis->Data_Quantification

Caption: Experimental workflow for the analysis of S-GLCA and its correlation with LFTs.

Conclusion

This compound shows considerable promise as a specific biomarker for liver injury, particularly in differentiating cholestatic from hepatocellular damage. The available data indicates a strong positive correlation between serum levels of sulfated lithocholic acid conjugates and established enzymatic markers of liver cell damage in inflammatory liver conditions. Further large-scale clinical studies are warranted to establish definitive correlation coefficients and diagnostic cut-off values for S-GLCA in relation to the full panel of standard liver function tests. The detailed experimental protocols provided herein offer a foundation for researchers to pursue these critical investigations. The elucidation of its role in signaling pathways, such as FXR antagonism, further underscores its pathophysiological significance and potential as a therapeutic target. As research progresses, S-GLCA is poised to become an invaluable tool in the precise diagnosis and management of liver diseases, as well as in the safety assessment of new drug candidates.

Specificity and sensitivity of Sulfoglycolithocholic acid as a diagnostic marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of diagnostic biomarkers is continually evolving, with a growing interest in metabolites that can provide sensitive and specific insights into disease states. Among these, bile acids and their derivatives have emerged as promising candidates for various enterohepatic and systemic diseases. This guide provides a comparative analysis of sulfoglycolithocholic acid (SGLCA) and related bile acids as diagnostic markers, presenting available experimental data and methodologies to aid in research and development.

While specific data on the diagnostic sensitivity and specificity of this compound (SGLCA) are limited in publicly available literature, this guide provides a comparative analysis of closely related sulfated and non-sulfated bile acids to infer its potential utility and highlight areas for future research.

I. Comparative Diagnostic Performance of Bile Acids

A study on urinary sulfated bile acids in intrahepatic cholestasis of pregnancy found that glycocholic acid 3-sulfate (GCA-3S) was a highly sensitive and specific biomarker for the diagnosis of ICP.[4] In the context of inflammatory bowel disease, deoxycholic acid (DCA), a secondary bile acid, has shown good diagnostic accuracy in distinguishing IBD patients from healthy controls.[5]

Table 1: Diagnostic Accuracy of Selected Bile Acids for Intrahepatic Cholestasis of Pregnancy (ICP)

BiomarkerSample TypeSensitivitySpecificityArea Under the Curve (AUC)
Glycocholic acid 3-sulfate (GCA-3S)Urine100%95.5%Not Reported

Data from a study on targeted metabolomics of urinary sulfated bile acids.[4]

Table 2: Diagnostic Accuracy of Selected Bile Acids for Inflammatory Bowel Disease (IBD) vs. Healthy Controls (HC)

BiomarkerSample TypeSensitivitySpecificityArea Under the Curve (AUC)
Deoxycholic acid (DCA)Serum80.67%82.50%0.860
DCA + Chenodeoxycholic acid (CDCA) ModelSerum76.28%89.37%0.866

Data from a study on bile acid profiles for IBD diagnosis.[5]

II. Metabolic Pathway of this compound

This compound is a tertiary bile acid, meaning it is formed through several metabolic steps involving both host and gut microbial enzymes. The pathway begins with the primary bile acid, chenodeoxycholic acid (CDCA), which is synthesized in the liver from cholesterol. In the intestine, gut bacteria dehydroxylate CDCA to form the secondary bile acid, lithocholic acid (LCA).[6][7] LCA is then absorbed and transported to the liver, where it undergoes conjugation with glycine (B1666218) to form glycolithocholic acid (GLCA) and subsequent sulfation to produce this compound.[6] This sulfation step is a critical detoxification process, as LCA itself can be hepatotoxic.[3]

Metabolic_Pathway_of_SGLCA Cholesterol Cholesterol CDCA Chenodeoxycholic Acid (CDCA) (Primary Bile Acid) Cholesterol->CDCA  Hepatic Synthesis Intestine Intestine CDCA->Intestine LCA Lithocholic Acid (LCA) (Secondary Bile Acid) Liver Liver LCA->Liver Absorption and Enterohepatic Circulation GLCA Glycolithocholic Acid (GLCA) SGLCA This compound (SGLCA) GLCA->SGLCA Sulfation Liver->GLCA Glycine Conjugation Intestine->LCA Gut Microbiota (7α-dehydroxylation)

Caption: Metabolic pathway of this compound (SGLCA) from cholesterol.

III. Signaling Pathway Involvement in Cholestasis

Bile acids are not only involved in digestion but also act as signaling molecules that regulate their own synthesis and transport through nuclear receptors, primarily the farnesoid X receptor (FXR).[8][9] In cholestatic conditions, such as intrahepatic cholestasis of pregnancy, the accumulation of certain metabolites can interfere with these signaling pathways. For instance, high levels of sulfated progesterone (B1679170) metabolites have been shown to inhibit FXR.[10][11] This inhibition can lead to a downregulation of key bile acid transporters like the Bile Salt Export Pump (BSEP), further exacerbating the cholestasis.[10] While the direct effect of SGLCA on FXR is not well-documented, its accumulation in cholestasis suggests it is part of this disrupted signaling environment.

FXR_Signaling_Pathway_in_Cholestasis cluster_hepatocyte Hepatocyte FXR Farnesoid X Receptor (FXR) FXR_RXR FXR-RXR Complex FXR->FXR_RXR RXR Retinoid X Receptor (RXR) RXR->FXR_RXR BSEP_Gene BSEP Gene FXR_RXR->BSEP_Gene Activates Transcription BSEP_Protein BSEP Protein (Bile Salt Export Pump) BSEP_Gene->BSEP_Protein Translation Bile_Acids_Out Bile Acid Efflux BSEP_Protein->Bile_Acids_Out Bile_Acids Bile Acids Bile_Acids->FXR Activates Sulfated_Progesterone_Metabolites Sulfated Progesterone Metabolites Sulfated_Progesterone_Metabolites->FXR Inhibits

Caption: Simplified FXR signaling pathway and its inhibition in cholestasis.

IV. Experimental Protocols

The quantification of this compound and other bile acids in biological matrices typically requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method employed for this purpose.[5][12][13] While a detailed, standardized protocol for SGLCA is not widely published, the general workflow can be outlined.

General Experimental Workflow for Bile Acid Analysis by LC-MS/MS

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Serum, Urine) Sample_Pretreatment 2. Sample Pretreatment (Protein Precipitation, Solid-Phase Extraction) Sample_Collection->Sample_Pretreatment LC_Separation 3. Chromatographic Separation (LC System) Sample_Pretreatment->LC_Separation MS_Detection 4. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Reference Ranges for Sulfoglycolithocholic Acid in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of reference ranges and analytical methodologies for sulfated bile acids, with a focus on sulfoglycolithocholic acid, in human plasma. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Reference Ranges

Establishing a definitive reference range specifically for this compound in the plasma of healthy individuals is challenging due to its low endogenous concentrations and variations in analytical methods. However, data on closely related compounds and total sulfated bile acids provide valuable context.

AnalyteSubject GroupMatrixConcentration RangeMethod
Sulfolithocholylglycine (SLCG) *Normal Controls (Fasting)Serum16.61 ± 12.84 ng/100mLRadioimmunoassay
Total 3-alpha-Sulfated Bile Acids Healthy Subjects (Fasting)SerumUndetectable to 1.9 µmol/LEnzymatic Assay

Note: Sulfolithocholylglycine (SLCG) is a sulfated and glycine-conjugated derivative of lithocholic acid, structurally very similar to this compound. This data is presented as a surrogate due to the limited availability of specific reference ranges for this compound.

Experimental Protocols: Quantification of Sulfated Bile Acids

The quantification of sulfated bile acids in plasma is a complex analytical task requiring high sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below are detailed methodologies commonly employed.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity for the simultaneous quantification of multiple bile acids, including their sulfated and conjugated forms.

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from the plasma sample, which can interfere with the analysis.

  • Procedure:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) (containing internal standards).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

2. Chromatographic Separation

  • Objective: To separate this compound from other bile acids and endogenous plasma components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

3. Mass Spectrometric Detection

  • Objective: To specifically detect and quantify this compound.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is most effective for bile acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Method 2: Enzymatic Assay for Total Sulfated Bile Acids

This method provides a measure of the total concentration of 3-alpha-sulfated bile acids.

  • Principle: This assay utilizes a specific enzyme, a 3α-hydroxysteroid dehydrogenase, to measure the total amount of bile acids with a hydroxyl group at the 3-alpha position after enzymatic cleavage of the sulfate (B86663) group.

  • Procedure:

    • Plasma samples are treated with a sulfatase enzyme to hydrolyze the sulfate ester bond.

    • The resulting de-sulfated bile acids are then quantified using a 3α-hydroxysteroid dehydrogenase-based enzymatic colorimetric or fluorometric assay.

Mandatory Visualization

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation Add ice-cold acetonitrile centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject ms Mass Spectrometry (ESI-, MRM) hplc->ms Eluent data Data Acquisition & Quantification ms->data

Figure 1. Experimental workflow for the quantification of this compound in plasma using LC-MS/MS.

Bile_Acid_Metabolism Cholesterol Cholesterol Primary_Bile_Acids Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_Bile_Acids Hepatic Synthesis Secondary_Bile_Acids Secondary Bile Acids (e.g., Lithocholic Acid) Primary_Bile_Acids->Secondary_Bile_Acids Intestinal Bacteria Conjugated_Bile_Acids Conjugated Bile Acids (e.g., Glycolithocholic Acid) Secondary_Bile_Acids->Conjugated_Bile_Acids Liver Conjugation (Glycine/Taurine) Sulfated_Bile_Acids Sulfated Bile Acids (e.g., this compound) Conjugated_Bile_Acids->Sulfated_Bile_Acids Liver Sulfation (SULT2A1)

Figure 2. Simplified metabolic pathway of this compound formation.

Head-to-head comparison of different analytical platforms for bile acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bile acid analysis, selecting the optimal analytical platform is a critical decision. This guide provides an objective, data-driven comparison of the three primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Bile acids, once viewed primarily as digestive aids, are now recognized as crucial signaling molecules involved in a host of metabolic pathways.[1] Their accurate quantification is paramount in fields ranging from liver disease diagnostics to drug metabolism and microbiome research. The analytical landscape for bile acid analysis is dominated by three main techniques, each with its own set of strengths and limitations.[1][2] LC-MS/MS has emerged as the gold standard for its high sensitivity and specificity, while GC-MS remains a robust and reliable option, particularly for resolving complex isomers.[1][2] Enzymatic assays, on the other hand, offer a simple and cost-effective method for determining total bile acid concentrations.[3]

This guide will delve into a head-to-head comparison of these platforms, presenting quantitative performance data, detailed experimental protocols, and visualizations of key biological and experimental workflows to aid in informed decision-making.

Quantitative Performance Comparison

The selection of an analytical platform is often guided by its quantitative performance characteristics. The following table summarizes key metrics for LC-MS/MS, GC-MS, and enzymatic assays based on published data.

FeatureLC-MS/MSGC-MSEnzymatic Assays
Analytes Measured Individual and total bile acidsIndividual unconjugated bile acidsTotal bile acids
Limit of Quantification (LOQ) 0.02 - 20 nmol/L[4][5][6]~0.05 µg (requires derivatization)~1 - 3.2 µmol/L[4][7]
Linearity (Upper Limit) Up to 5000 ng/mL[6][8][9]Wide dynamic rangeUp to 200 µmol/L[7]
Precision (CV%) Intra-day: <15%, Inter-day: <15%[6][8]Good, but dependent on derivatizationIntra-assay: <4%, Inter-assay: <3%[4]
Accuracy/Recovery 85-115%[6][8]Good, but can be affected by derivatization efficiencyCan underestimate total bile acids compared to LC-MS/MS[3][10]
Sample Throughput HighModerateHigh
Cost HighModerateLow
Expertise Required HighHighLow

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are representative protocols for each analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum Bile Acids

This method allows for the simultaneous quantification of multiple individual bile acids.

1. Sample Preparation (Protein Precipitation) [4][11][12]

  • To 50 µL of serum, add 10 µL of an internal standard working solution (containing deuterated bile acid analogs).

  • Add 140 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for direct injection into the LC-MS/MS system.

2. LC-MS/MS Analysis [6][8][11]

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[11]

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid or ammonium (B1175870) formate, is typically employed.[6][11]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most common for bile acid analysis.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.

    • Data Analysis: Bile acid concentrations are determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fecal Bile Acids

GC-MS is a powerful technique for analyzing unconjugated bile acids and requires a derivatization step to make the analytes volatile.[13][14]

1. Sample Preparation and Derivatization [13][14][15][16]

  • Extraction:

    • Homogenize a known amount of lyophilized feces.

    • Extract bile acids using an alkaline ethanol (B145695) solution (e.g., 95% ethanol with 0.1 N NaOH).[14]

    • Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., C18).[14]

  • Derivatization:

    • Methylation: The carboxyl group of the bile acids is first converted to a methyl ester.

    • Silylation: The hydroxyl groups are then converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17]

2. GC-MS Analysis [13]

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the derivatized bile acids.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is standard.

    • Scan Type: Selected Ion Monitoring (SIM) is used for targeted quantification of known bile acids.

    • Data Analysis: Concentrations are calculated based on the response factors of the analytes relative to an internal standard.

Enzymatic Assay for Total Bile Acids in Plasma

This method provides a rapid and straightforward measurement of the total bile acid concentration.[4]

1. Principle [4][18][19] The assay is based on the oxidation of the 3α-hydroxyl group of bile acids by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This reaction reduces NAD+ to NADH, and the rate of NADH formation is proportional to the total bile acid concentration and can be measured spectrophotometrically.[4] Some kits employ a cycling reaction to enhance the signal.[4]

2. Assay Procedure (Example using a commercial kit) [18][19]

  • Prepare samples and standards as per the kit instructions. This may involve a dilution step.

  • Add the reaction mix containing 3α-HSD and NAD+ to the samples and standards in a 96-well plate.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a set time.

  • Measure the absorbance at a specific wavelength (e.g., 340 nm for NADH or a different wavelength if a colorimetric product is formed) using a plate reader.

  • Calculate the total bile acid concentration in the samples by comparing their absorbance to the standard curve.

Visualizing Key Pathways and Workflows

To further aid in understanding, the following diagrams, generated using the DOT language, illustrate a key bile acid signaling pathway and a typical experimental workflow.

Bile Acid Signaling through FXR and TGR5

Bile acids exert their signaling effects primarily through the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[20][21][22][23][24]

BileAcidSignaling cluster_Extracellular Extracellular Space cluster_Cell Hepatocyte / Enterocyte cluster_Nucleus Bile Acids Bile Acids TGR5 TGR5 Bile Acids->TGR5 binds FXR FXR Bile Acids->FXR binds (intracellular) AC Adenylate Cyclase TGR5->AC activates RXR RXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR forms RXR->FXR_RXR FXR_RXR->Nucleus translocates to cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB->Nucleus translocates to TargetGenes Target Gene Expression (e.g., FGF19, SHP) MetabolicEffects Metabolic Effects TargetGenes->MetabolicEffects FXR_RXR_N FXR-RXR FXR_RXR_N->TargetGenes regulates CREB_N pCREB CREB_N->TargetGenes regulates ExperimentalWorkflow SampleCollection 1. Sample Collection (Serum, Plasma, Feces, etc.) SamplePreparation 2. Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePreparation InstrumentalAnalysis 3. Instrumental Analysis (LC-MS/MS, GC-MS, or Enzymatic Assay) SamplePreparation->InstrumentalAnalysis DataAcquisition 4. Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing 5. Data Processing (Peak Integration, Calibration) DataAcquisition->DataProcessing StatisticalAnalysis 6. Statistical Analysis & Interpretation DataProcessing->StatisticalAnalysis

References

Safety Operating Guide

Ensuring the Safe and Compliant Disposal of Sulfoglycolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of sulfoglycolithocholic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. While the Safety Data Sheet (SDS) for this compound (also known as Glycolithocholic Acid 3-sulfate) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to manage its disposal in accordance with official regulations and best laboratory practices.[1] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS). The SDS for this compound indicates that no special handling precautions are required, and it is not considered to be a skin or eye irritant.[1] However, as a general laboratory best practice, appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the chemical. All handling of the powdered form should occur in a well-ventilated area. In the event of accidental release, the area should be cleaned up mechanically, and the substance should be prevented from entering sewers or surface and ground water.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste should align with the general principles of chemical waste management as outlined by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Step 1: Waste Determination and Segregation

The first step in proper waste management is to determine if the waste is hazardous. Although this compound itself is not classified as hazardous, any solvents or other chemicals mixed with it may render the entire waste stream hazardous.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weigh boats, gloves, and paper towels, in a designated and compatible waste container.

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, compatible container. Do not mix with other chemical waste streams unless their compatibility is confirmed.

  • Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[1] Follow general laboratory guidelines for segregating chemical waste to prevent dangerous reactions.[2]

Step 2: Container Selection and Labeling

Proper containment and labeling are crucial for safe storage and disposal.

  • Container Requirements: All waste containers must be in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[3]

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure, even for non-classified substances in a lab setting), the full chemical name "this compound," the building and room number of generation, and the date waste was first added to the container.[2]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate chemical waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][4]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4] Containers must be removed from the SAA within three days of becoming full.[2] Partially filled containers may remain in the SAA for up to one year.[2]

  • Inspections: Weekly inspections of the SAA are required to check for leaks and ensure proper container management.[2][3]

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste. Do not discharge this compound solutions down the sink or into any sewer system.[1][5]

Regulatory Framework for Laboratory Waste

The management of hazardous waste in academic and research laboratories is primarily governed by the Resource Conservation and Recovery Act (RCRA).[3] The EPA has also established alternative, more flexible standards for laboratories at eligible academic entities under Subpart K of the RCRA regulations.[6][7]

Regulatory AspectRequirementCitation
Waste Determination Must be performed at the point of generation.[4]
Container Labeling Must include "Hazardous Waste," chemical constituents, and generation date.[2][3]
Container Condition Must be chemically compatible, free of damage, and have a secure closure.[3]
Storage Location At or near the point of generation in a Satellite Accumulation Area (SAA).[2][4]
SAA Storage Time Partially filled containers can be stored for up to 12 months.[4][6]
Disposal Prohibited in regular trash or sewer systems for hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal A This compound Waste Generated B Solid Waste (e.g., contaminated gloves, weigh boats) A->B C Liquid Waste (e.g., aqueous solutions) A->C D Select Compatible, Leak-Proof Container B->D C->D E Label Container: - 'Hazardous Waste' - Full Chemical Name - Generation Date & Location D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Conduct Weekly Inspections of SAA F->G H Contact Environmental Health & Safety (EHS) for Pickup F->H When container is full or storage time limit is reached I Professional Disposal by Licensed Contractor H->I

References

Essential Safety and Operational Guide for Handling Sulfoglycolithocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Sulfoglycolithocholic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related bile acids can cause skin and serious eye irritation.[1][2] Inhalation of the powdered form should be avoided as it may lead to respiratory irritation.[3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: PPE Requirements for Handling this compound

Activity Required PPE Rationale
Handling Solids (Weighing, Aliquoting)Nitrile Gloves (double-gloving recommended)[4], Lab Coat, Safety Goggles[4], N95 Respirator[5]To prevent skin contact, eye exposure, and inhalation of aerosolized particles.
Handling Solutions (Dissolving, Transferring)Nitrile Gloves[5][6], Lab Coat, Safety Goggles or Face Shield[4][7]To protect against splashes that can cause skin and eye irritation.
Spill Cleanup Chemical-resistant Apron[7], Heavy-duty Gloves, Safety Goggles and Face Shield[4]To provide enhanced protection during direct contact with a larger volume of the chemical.
Waste Disposal Nitrile Gloves, Lab Coat, Safety GogglesTo protect against residual contamination on waste containers.

Safe Handling and Operational Workflow

All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation risks.[7][8]

Operational Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Weigh Solid Acid B->C Proceed to handling D Dissolve in Solvent C->D E Perform Experiment D->E F Segregate Waste (Solid & Liquid) E->F Conclude experiment G Label Hazardous Waste F->G H Store in Designated Area G->H I Schedule EHS Pickup H->I

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Protocol for Weighing and Dissolving Solid this compound:

  • Preparation: Don all required PPE as specified in Table 1 for handling solids. Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully dispense the desired amount of this compound powder onto the weigh boat. Avoid creating dust.

  • Dissolving: Place a stir bar in a suitable flask containing the desired solvent. Slowly add the weighed powder to the solvent while stirring to facilitate dissolution.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental compliance. Do not dispose of this compound or its solutions down the drain.[3][9]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, wipes, and weigh boats, in a clearly labeled, sealed container for solid chemical waste.[3]

    • Liquid Waste: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and corrosion-resistant container for hazardous liquid waste.[10]

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and volume.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]

Disposal of Empty Containers:

  • The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.